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  • Product: Dichlorotris(4-bromophenyl)antimony
  • CAS: 125716-16-7

Core Science & Biosynthesis

Foundational

Synthesis of Dichlorotris(4-bromophenyl)antimony from Grignard Reagents: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Target Profile Organoantimony(V) compounds, particularly triarylantimony...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Target Profile

Organoantimony(V) compounds, particularly triarylantimony dichlorides, are pivotal intermediates in advanced materials science, catalytic cross-coupling reactions, and bio-organometallic research. Dichlorotris(4-bromophenyl)antimony is a heavily halogenated derivative that serves as a robust precursor for further functionalization. This whitepaper details the rigorous two-stage synthesis of Dichlorotris(4-bromophenyl)antimony, emphasizing the mechanistic causality behind the experimental parameters and establishing a self-validating protocol for reproducible yields.

Table 1: Physicochemical Target Specifications[1][2]
PropertySpecification
Compound Name Dichlorotris(4-bromophenyl)antimony
Molecular Formula C18H12Br3Cl2Sb
Monoisotopic Mass 655.6904 Da
CAS Number 125716-16-7
SMILES C1=CC(=CC=C1Br)Br)(C3=CC=C(C=C3)Br)(Cl)Cl

Mechanistic Rationale & Pathway Design

The synthesis requires a highly controlled two-stage process. The first stage involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by transmetallation with antimony(III) chloride to yield the intermediate, tris(4-bromophenyl)antimony. The second stage is the oxidative chlorination of the Sb(III) center to an Sb(V) center using chlorine gas[1].

  • Causality of the Grignard Formation: 1,4-dibromobenzene possesses two reactive C–Br bonds. To selectively form the mono-Grignard reagent (4-bromophenylmagnesium bromide), the reaction is strictly maintained at 0 °C[1]. The initial insertion of magnesium is statistically favored, and the resulting –MgBr group donates electron density into the aromatic ring via sigma-bond induction, reducing the electrophilicity of the para-C–Br bond. The low temperature kinetically traps this mono-Grignard species, preventing secondary insertion or Wurtz-type biaryl coupling.

  • Causality of the Transmetallation: The addition of the highly electrophilic SbCl3 to the Grignard reagent is fiercely exothermic. The reaction mixture must be cooled to -12 °C prior to addition[1]. Failure to control this thermal spike leads to homolytic cleavage of the nascent Sb–C bonds, resulting in the precipitation of antimony black and the formation of 4,4'-dibromobiphenyl.

  • Causality of Oxidative Chlorination: Tris(4-bromophenyl)antimony is oxidized using Cl2 gas in petroleum ether at 6 °C[1]. According to Bent's Rule, the highly electronegative chlorine atoms will preferentially occupy the axial positions of the resulting sp³d hybridized trigonal bipyramidal Sb(V) center[1]. Petroleum ether is chosen as a non-polar solvent because the highly polar Sb(V) product is insoluble in it, driving the reaction forward via precipitation and protecting the product from over-chlorination.

Workflow Step1 Grignard Formation 1,4-Dibromobenzene + Mg Step2 Transmetallation Addition of SbCl3 Step1->Step2 Dry Ether, 0 °C Step3 Workup & Purification NH4Cl Quench & Recrystallization Step2->Step3 -12 °C to RT, 1 hr Step4 Oxidative Chlorination Cl2 gas addition Step3->Step4 Intermediate: Sb(C6H4Br)3 Step5 Final Isolation Recrystallization from DCM Step4->Step5 Pet. Ether, 6 °C

Fig 1: Step-by-step synthetic workflow for Dichlorotris(4-bromophenyl)antimony.

Experimental Protocols & Self-Validating Systems

Note: All operations must be carried out under a protective nitrogen or argon atmosphere using Schlenk line techniques to prevent premature quenching of the Grignard reagent.

Phase 1: Synthesis of Tris(4-bromophenyl)antimony
  • Preparation of Apparatus: Purge a 3-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and internal thermometer with dry nitrogen gas[1].

  • Grignard Initiation: Add magnesium turnings (0.5 mol, 12.15 g) to the flask. Dissolve 1,4-dibromobenzene (0.5 mol, 117.95 g) in anhydrous diethyl ether[1].

  • Controlled Addition: Cool the flask to 0 °C. Add the 1,4-dibromobenzene solution dropwise[1].

    • Self-Validating System: The reaction is successfully initiating when the magnesium turnings begin to visibly degrade and the solution transitions from colorless to a cloudy, grey-brown tint. If the solution remains clear, the ether is not truly anhydrous and must be replaced.

  • Transmetallation: Cool the resulting Grignard solution to -12 °C using an ice/salt bath[1]. Dissolve antimony(III) chloride (0.1 mol, 22.81 g) in anhydrous diethyl ether and add dropwise[1].

    • Self-Validating System: A dense white/grey precipitate of magnesium chloride/bromide salts will immediately form upon addition, visually confirming the transmetallation is occurring.

  • Maturation & Quench: Remove the cooling bath and stir the mixture for 1 hour at room temperature[1]. Quench the reaction by slowly adding a saturated aqueous NH4Cl solution[1].

  • Extraction & Purification: Separate the organic ether layer, dry over anhydrous Na2SO4, and evaporate the solvent in vacuo[1]. Recrystallize the crude residue from absolute ethanol to yield pure tris(4-bromophenyl)antimony[1].

Phase 2: Oxidative Chlorination to Dichlorotris(4-bromophenyl)antimony
  • Dissolution: Dissolve the purified tris(4-bromophenyl)antimony in petroleum ether and cool the solution to 6 °C[1].

  • Chlorination: Slowly bubble dry chlorine gas (Cl2) through the solution[1].

    • Self-Validating System: As the Sb(III) is oxidized to Sb(V), the highly polar dichlorotris(4-bromophenyl)antimony will spontaneously precipitate out of the non-polar petroleum ether as a white powder. The reaction is complete when the solution retains a faint yellow-green tint, indicating an excess of unreacted chlorine gas.

  • Isolation: Filter the resulting white powder and recrystallize from dichloromethane to achieve the final pure product[1].

Transformation A Ar-Br 1,4-Dibromobenzene B Ar-MgBr Grignard Reagent A->B Mg, Ether 0 °C C Sb(Ar)3 Tris(4-bromophenyl)antimony B->C SbCl3 -12 °C D Cl2Sb(Ar)3 Dichlorotris(4-bromophenyl)antimony C->D Cl2 6 °C

Fig 2: Logical progression of chemical intermediates during the synthesis.

Quantitative Data & Yield Analysis

The stoichiometry is intentionally skewed to use a 5-fold excess of the Grignard reagent relative to the antimony source to drive the transmetallation to completion and account for any loss due to ambient moisture.

Table 2: Reaction Stoichiometry[3]
Reagent / ProductMW ( g/mol )EquivalentsMolesMass
1,4-Dibromobenzene 235.905.00.50117.95 g
Magnesium turnings 24.305.00.5012.15 g
Antimony(III) chloride 228.111.00.1022.81 g
Tris(4-bromophenyl)antimony (Intermediate)589.931.00.10 (th)58.99 g (th)
Chlorine gas 70.90Excess--
Dichlorotris(4-bromophenyl)antimony (Final)660.671.00.10 (th)66.07 g (th)

Note: The optimized overall yield for this two-step process following recrystallization from dichloromethane is approximately 43%[1].

References

1. Sigma-Aldrich. "DICHLOROTRIS(4-BROMOPHENYL)ANTIMONY AldrichCPR". sigmaaldrich.com. 2.[2] PubChemLite. "Dichlorotris(4-bromophenyl)antimony (C18H12Br3Cl2Sb)". uni.lu. 2 3.[1] National Institutes of Health (PMC). "trans-Tris(4-bromophenyl)dichloridoantimony(V)". nih.gov. 1

Sources

Exploratory

An In-depth Technical Guide on the Trigonal Bipyramidal Geometry of Pentacoordinate Antimony Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Pentacoordinate antimony compounds, particularly those exhibiting a trigonal bipyramidal (TBP) geometry, represent a fascinating and crucial area o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacoordinate antimony compounds, particularly those exhibiting a trigonal bipyramidal (TBP) geometry, represent a fascinating and crucial area of study with significant implications for catalysis, materials science, and, most notably, drug development. This guide provides a comprehensive exploration of the synthesis, structural characterization, and functional applications of these hypervalent antimony complexes. We delve into the nuanced electronic and steric factors that govern the TBP geometry, including the pivotal role of Berry pseudorotation. Methodologies for the unambiguous determination of their three-dimensional structures, such as single-crystal X-ray diffraction and multinuclear NMR spectroscopy, are detailed. Furthermore, this document highlights the burgeoning potential of these compounds as antimicrobial and anticancer agents, offering insights into their mechanism of action and future therapeutic prospects.

Introduction: The Significance of Pentacoordination in Antimony Chemistry

Antimony, a pnictogen element, exhibits a rich and diverse coordination chemistry, with oxidation states ranging from -3 to +5. Among these, pentacoordinate antimony(V) compounds are of particular interest due to their unique structural dynamics and reactivity. The concept of hypervalency, where a main group element formally possesses more than eight valence electrons, is central to understanding these systems. For a pentacoordinate species, the two most common idealized geometries are the trigonal bipyramid (TBP) and the square pyramid (SP).

The trigonal bipyramidal geometry is characterized by a central antimony atom bonded to five ligands. Three of these ligands, termed "equatorial," lie in a plane at 120° to each other. The remaining two ligands, termed "axial" or "apical," are positioned above and below this plane, at 90° to the equatorial ligands and 180° to each other.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory for molecules with a steric number of five and no lone pairs on the central atom.[1]

The preference for a TBP versus an SP geometry is a subtle interplay of electronic and steric factors. While pentaphenylantimony (SbPh5) has been crystallized in both square pyramidal and trigonal bipyramidal forms, recent studies combining X-ray absorption spectroscopy and vibrational spectroscopy have provided strong evidence that it adopts a TBP geometry in solution.[2][3] This finding is crucial as it aligns the behavior of antimony with its lighter congeners, phosphorus and arsenic, which predominantly form TBP structures in their pentacoordinate states.[2]

Electronic and Steric Factors Governing Trigonal Bipyramidal Geometry

The stability and prevalence of the TBP geometry in pentacoordinate antimony compounds are dictated by several key principles:

  • Electronegativity and Apicophilicity: In a TBP structure, the axial bonds are generally longer and weaker than the equatorial bonds.[4] According to Bent's rule, more electronegative substituents prefer to occupy the axial positions, as these positions have less s-character in their hybrid orbitals. This preference, known as apicophilicity, plays a significant role in determining the ligand arrangement in asymmetrically substituted pentacoordinate antimony compounds.

  • Ligand Bulk: Steric hindrance between ligands can significantly influence the geometry. Bulky ligands tend to occupy the more spacious equatorial positions to minimize steric strain. The interplay between the electronic preference for axial placement of electronegative groups and the steric preference for equatorial placement of bulky groups can lead to distorted TBP geometries or even favor the alternative square pyramidal structure in some cases.

  • Intramolecular Dynamics: Berry Pseudorotation: Pentacoordinate compounds are often fluxional in solution, meaning their ligands can rapidly interchange positions. The most widely accepted mechanism for this process is the Berry pseudorotation (BPR).[5][6] In this process, two equatorial ligands move towards each other while the two axial ligands move apart, passing through a square pyramidal transition state.[5] This low-energy intramolecular rearrangement leads to the exchange of axial and equatorial ligands, often resulting in a single set of averaged signals in NMR spectra at room temperature.[4][5] The energy barrier for Berry pseudorotation is typically low, but it can be influenced by the nature of the ligands.[7][8] For instance, the incorporation of bidentate or tridentate ligands can significantly raise the barrier to pseudorotation, allowing for the isolation of stable stereoisomers.[8][9]

Caption: The Berry pseudorotation mechanism for a pentacoordinate compound.

Synthesis and Characterization of Pentacoordinate Antimony Compounds

The synthesis of pentacoordinate antimony compounds typically involves the oxidation of trivalent antimony precursors or the substitution of ligands on a pentavalent antimony starting material.

Synthetic Methodologies

A common synthetic route involves the reaction of a triorganoantimony(III) compound, such as triphenylantimony (SbPh₃), with a dihalogen or an oxidizing agent in the presence of the desired ligands. For example, triphenylantimony diacetate can be conveniently prepared by the reaction of triphenylantimony with hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride.[10] Another approach is the reaction of pentaphenylantimony with carboxylic acids to yield tetraphenylantimony carboxylates.[11]

Experimental Protocol: Synthesis of Triphenylantimony Diacetate [10]

  • Dissolve 15 g (0.042 mole) of triphenylantimony in a mixture of 75 ml of glacial acetic acid and 35 ml of freshly distilled acetic anhydride with gentle warming.

  • Cool the solution to room temperature.

  • Add 10 ml of 30% hydrogen peroxide (0.088 mole) dropwise with stirring. A white precipitate will form.

  • Filter the precipitate, wash with a small amount of chilled methanol, and dry in a vacuum oven at 90°C for two hours.

  • The product can be further purified by recrystallization from benzene or glacial acetic acid to yield a product with a melting point of 221-222°C.[10]

Structural Characterization Techniques

The definitive characterization of the trigonal bipyramidal geometry of pentacoordinate antimony compounds relies on a combination of spectroscopic and crystallographic techniques.

3.2.1. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of these compounds.[12][13] It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the antimony center. For example, X-ray analysis of triphenylantimony bis(salicylaldoximate) revealed a distorted trigonal bipyramidal coordination of the antimony atom.[11]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for studying the structure and dynamics of pentacoordinate antimony compounds in solution.

  • ¹H and ¹³C NMR: These techniques provide information about the organic ligands attached to the antimony center. Due to the fluxional nature of many pentacoordinate compounds, variable-temperature NMR studies are often necessary to slow down the ligand exchange processes and observe distinct signals for axial and equatorial groups.[4] However, the quadrupole moments of the antimony isotopes (¹²¹Sb and ¹²³Sb) can lead to broad signals, making spectral interpretation challenging.[13][14]

  • ¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR is a highly sensitive probe of the molecular structure and dynamics.[15][16]

  • ¹²¹Sb NMR: Direct observation of the antimony nucleus can provide valuable information about the symmetry of the coordination environment.[14][17] A saturated solution of KSbCl₆ in acetonitrile is often used as an external standard.[17]

The following table summarizes typical NMR spectroscopic data for pentacoordinate antimony compounds:

NucleusChemical Shift Range (ppm)Remarks
¹H0-10Dependent on the organic ligands.
¹³C0-200Dependent on the organic ligands. Broadening may be observed due to the quadrupolar antimony nucleus.[13]
¹⁹F-50 to -200Highly sensitive to the electronic environment.
¹²¹Sb+500 to -1000Sensitive to the coordination number and geometry.

3.2.3. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can provide information about the vibrations of the Sb-ligand bonds, which can be correlated with the coordination geometry. For instance, the number and position of Sb-C and Sb-X (where X is a halogen) stretching frequencies can help distinguish between TBP and SP geometries.

Applications in Drug Development

Pentavalent antimony compounds have been a cornerstone in the treatment of leishmaniasis for decades, with drugs like meglumine antimoniate and sodium stibogluconate being widely used.[18][19] While the exact molecular structures of these polymeric drugs are still under investigation, it is believed that the antimony(V) center is coordinated to the sugar-derived ligands in a distorted octahedral or trigonal bipyramidal fashion. The prevailing hypothesis is that these Sb(V) prodrugs are reduced in vivo to the more toxic Sb(III) species, which then exerts its anti-leishmanial effect.[20]

More recently, the focus has shifted towards the development of well-defined, monomeric pentacoordinate antimony compounds with potential therapeutic applications.

Antimicrobial and Antifungal Agents

A series of novel organoantimony(V) cyanoximates with the general formula Sb(C₆H₅)₄L have been synthesized and shown to possess significant antimicrobial and antifungal activity.[13] X-ray crystallography confirmed a distorted trigonal bipyramidal environment around the antimony atom in these compounds.[13] The incorporation of the tetraphenylantimony(V) moiety was found to be crucial for the observed biological activity.[13]

Anticancer Properties

The potential of antimony compounds as anticancer agents is an emerging area of research. The coordination of biologically active ligands to an antimony center can enhance the therapeutic efficacy and reduce the toxicity of both the metal and the ligand.[21] Triphenylantimony(V) derivatives with carboxylate ligands have shown promising in vitro cytotoxicities against various cancer cell lines.[22] The mechanism of action is thought to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.

Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Preclinical & Clinical Development Synthesis Synthesis of Pentacoordinate Antimony Compounds Characterization Structural Characterization (X-ray, NMR, etc.) Synthesis->Characterization In_Vitro In Vitro Screening (Antimicrobial, Anticancer) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology & ADME Studies In_Vivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A generalized workflow for the development of pentacoordinate antimony compounds as therapeutic agents.

Future Directions and Conclusion

The study of pentacoordinate antimony compounds with trigonal bipyramidal geometry is a vibrant and expanding field. Future research will likely focus on several key areas:

  • Rational Design of Ligands: The synthesis of new ligands designed to fine-tune the electronic and steric properties of the antimony center will be crucial for developing compounds with enhanced biological activity and selectivity.

  • Mechanistic Studies: A deeper understanding of the mechanisms of action of these compounds, particularly their interactions with biological targets, is essential for optimizing their therapeutic potential.

  • Radiopharmaceutical Applications: The unique nuclear properties of certain antimony isotopes, such as ¹¹⁹Sb, make them promising candidates for the development of theranostic agents for cancer treatment.[18]

  • Computational Modeling: Density Functional Theory (DFT) and other computational methods will continue to play a vital role in predicting the structures and properties of new compounds and in elucidating reaction mechanisms.[22][23]

References

  • Synthesis and Characterization of Antimony(III) Complexes of Thioamides, and Crystal Structure of {[Sb(Imt)2Cl2]2((2-Imt)}Cl2(Imt=Imidazolidine-2-thione) | Request PDF - ResearchGate. Available at: [Link]

  • Evidence for Intramolecular Permutation (Pseudorotation) at the Central Antimony Atom and Strong Equatophilicity of an Iron and a Ruthenium Ligand in Pentacoordinate Hypervalent Antimony Compounds | Organometallics - ACS Publications. Available at: [Link]

  • Pentacoordination at antimony in dibenzostibocines via D–Sb transannular interactions (D=O, S): A structural study | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of the First Antimony(III) Aziridinides | Inorganic Chemistry. Available at: [Link]

  • Brief Note Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. Available at: [Link]

  • Chiral Control in Pentacoordinate Systems: The Case of Organosilicates - PMC. Available at: [Link]

  • (PDF) The 19F nuclear magnetic resonance spectra of antimony pentafluoride, cis-Sb3F16− and higher polyanions SbnF5n+1− - ResearchGate. Available at: [Link]

  • Geometry of Pentaphenylantimony in Solution: Support for a Trigonal Bipyramidal Assignment from X-ray Absorption Spectroscopy and Vibrational Spectroscopic Data - PubMed. Available at: [Link]

  • (PDF) Geometry of Pentaphenylantimony in Solution: Support for a Trigonal Bipyramidal Assignment from X-ray Absorption Spectroscopy and Vibrational Spectroscopic Data - ResearchGate. Available at: [Link]

  • Pentacoordinated molecules. 67. Formation and structure of cyclic five-coordinated antimony derivatives. The first square-pyramidal geometry for a bicyclic stiborane | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Coordinative Unsaturation in an Antimony(III)-Complex with the 2-Salicylidenaminophenolato Ligand: Synthesis, Crystal Structure, Spectroscopic Analysis, and DFT Studies - MDPI. Available at: [Link]

  • Pentacoordinate organoantimony compounds that isomerize by turnstile rotation - PubMed. Available at: [Link]

  • Synthesis and Characterization of Antimony(III) Complexes of Thioamides, and Crystal Structure of {[Sb(Imt) 2 Cl 2 ] 2 (µ 2 -Imt)} Cl 2 (Imt=Imidazolidine-2-thione) - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Antimony(III) Complexes of Thioamides, and Crystal Structure of {[Sb(Imt)2Cl2]2((2-Imt)}Cl2(Imt=Imidazolidine-2-thione) - Academia.edu. Available at: [Link]_

  • Density functional studies of antimony complexes derived from carboxamide ligands. Available at: [Link]

  • Triphenylantimony and Pentaphenylantimony as the Starting Compounds for the Synthesis of Antimony(V) Phenyl Derivatives. Structure of Triphenylantimony, Bis(3,4-difluorobenzoato)triphenylantimony and Tetraphenylantimony Carbonate | Request PDF - ResearchGate. Available at: [Link]

  • Molecular Structure of Pentamethylantimony by Gas Electron Diffraction; Structure and Bonding in Sb(CH3)5 and Bi(CH3)5 Studied by Ab Initio MO Calculations - ResearchGate. Available at: [Link]

  • Non-Antibiotic Antimony-Based Antimicrobials - Semantic Scholar. Available at: [Link]

  • Trigonal bipyramidal molecular geometry - Grokipedia. Available at: [Link]

  • Chemistry of Antimony in Radiopharmaceutical Development: Unlocking the Theranostic Potential of Sb Isotopes - PMC. Available at: [Link]

  • Mixed Antimony(V) Complexes with Different Sugars to Modulate the Oral Bioavailability of Pentavalent Antimonial Drugs - MDPI. Available at: [Link]

  • Berry mechanism - Wikipedia. Available at: [Link]

  • Computational Prediction of an Antimony-Based n-Type Transparent Conducting Oxide: F-Doped Sb2O5 - PMC. Available at: [Link]

  • distorted trigonal-bipyramidal geometry: Topics by Science.gov. Available at: [Link]

  • Antimony-121 and antimony-123 NMR references - Pascal-Man. Available at: [Link]

  • Symmetry control of chemical reactions: Applications to the Berry pseudorotation of five-coordinate transition metal complexes | Request PDF - ResearchGate. Available at: [Link]

  • Berry pseudorotation, turnstile rotation - The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • NMR Periodic Table: Antimony NMR - IMSERC. Available at: [Link]

  • Nuclear magnetic resonance studies on fluorine-containing compounds. Part I. Antimony pentafluoride and its reactions with antimony trifluoride, arsenic trifluoride, and niobium pentafluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]

  • The Crystal Structure of Antimony Pentachloride at -30° | Journal of the American Chemical Society. Available at: [Link]

  • Properties of different antimony compounds - Committee on Toxicity. Available at: [Link]

  • Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer - Oriental Journal of Chemistry. Available at: [Link]

  • (a) X-ray diffraction (XRD) patterns of bulk antimony crystals,... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • NMR spectroscopy of amino acid complexes of antimony(iii) and indium(iii) fluorides | Request PDF - ResearchGate. Available at: [Link]

  • Micro-X-ray spectral analysis of single antimony telluride crystals doped with tin and thallium. Available at: [Link]

Sources

Foundational

Spectroscopic properties of Dichlorotris(4-bromophenyl)antimony

Spectroscopic Properties of Dichlorotris(4-bromophenyl)antimony: A Technical Guide Executive Summary Dichlorotris(4-bromophenyl)antimony (CAS: Not widely listed, but derivative of 24964-91-8 family) is a pentavalent orga...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Properties of Dichlorotris(4-bromophenyl)antimony: A Technical Guide

Executive Summary

Dichlorotris(4-bromophenyl)antimony (CAS: Not widely listed, but derivative of 24964-91-8 family) is a pentavalent organoantimony compound of significant interest in structural chemistry and medicinal research. Characterized by a robust trigonal bipyramidal (TBP) geometry, this compound exemplifies the hypervalent nature of Group 15 elements. Its spectroscopic profile—defined by distinct Sb-C and Sb-Cl vibrational modes, characteristic NMR splitting patterns due to the para-bromo substitution, and specific electronic transitions—serves as a benchmark for analyzing antimony(V) dihalides.

Beyond its structural utility, this compound exhibits promising biological activity, particularly as an antimicrobial agent against Gram-positive bacteria and fungi, making it a relevant scaffold for drug development professionals exploring metallodrugs.

Synthesis & Preparation

The synthesis of Dichlorotris(4-bromophenyl)antimony is a controlled oxidation of the trivalent precursor, Tris(4-bromophenyl)antimony, using elemental chlorine or a chlorinating agent like sulfuryl chloride (


).
Reaction Mechanism

The reaction proceeds via oxidative addition, where the antimony center oxidizes from Sb(III) to Sb(V). The electrophilic chlorine attacks the lone pair on the antimony, leading to the formation of the dichloride.

Synthesis Reactant Tris(4-bromophenyl)antimony (Sb(III)) Intermediate Oxidative Addition Transition State Reactant->Intermediate + Oxidant Reagent Chlorine (Cl2) or SO2Cl2 Reagent->Intermediate Product Dichlorotris(4-bromophenyl)antimony (Sb(V)) Intermediate->Product Formation of axial Sb-Cl bonds

Figure 1: Oxidative addition pathway for the synthesis of Dichlorotris(4-bromophenyl)antimony.

Experimental Protocol

Materials:

  • Tris(4-bromophenyl)antimony (1.0 mmol)

  • Petroleum ether (Solvent)[1][2]

  • Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    )
  • Dichloromethane (

    
    ) for recrystallization
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Tris(4-bromophenyl)antimony in 20 mL of petroleum ether in a round-bottom flask. Cool the solution to 0-5°C in an ice bath.

  • Chlorination:

    • Method A (Gas): Slowly pass dry chlorine gas through the solution for 15-20 minutes.

    • Method B (Liquid): Add a stoichiometric amount of sulfuryl chloride dropwise with constant stirring.

  • Precipitation: A white solid precipitate will form immediately upon chlorination.

  • Isolation: Filter the solid under vacuum and wash with cold petroleum ether (2 x 5 mL) to remove unreacted precursors.

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and petroleum ether (1:1 v/v) to obtain analytical-grade crystals.

  • Yield: Typically 75-85%.

Structural Characterization

The definitive identification of Dichlorotris(4-bromophenyl)antimony relies on a multi-modal spectroscopic approach.

X-Ray Crystallography (Geometric Analysis)

Single-crystal X-ray diffraction confirms a distorted trigonal bipyramidal geometry. The three bulky 4-bromophenyl groups occupy the equatorial positions to minimize steric repulsion, while the two electronegative chlorine atoms occupy the axial positions.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Geometry: Trigonal Bipyramidal (TBP)

Key Structural Parameters:

Parameter Value (Approx.) Significance
Sb-Cl Bond Length 2.476 Å Typical for axial covalent Sb-Cl bonds in Sb(V) species.
Sb-C Bond Length 2.138 Å Shorter than Sb(III)-C bonds due to higher oxidation state.
Cl-Sb-Cl Angle 178.6° Nearly linear, confirming trans-axial arrangement.

| C-Sb-C Angle | ~120° | Ideal trigonal planar arrangement in the equatorial belt. |

Geometry Sb Sb Cl1 Cl (Axial) Sb->Cl1 2.47 Å Cl2 Cl (Axial) Sb->Cl2 2.47 Å C1 4-Br-Ph (Eq) Sb->C1 2.14 Å C2 4-Br-Ph (Eq) Sb->C2 C3 4-Br-Ph (Eq) Sb->C3

Figure 2: Trigonal Bipyramidal geometry of Dichlorotris(4-bromophenyl)antimony. Note the linear Cl-Sb-Cl axis.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is diagnostic for the formation of the Sb-Cl bond and the retention of the aromatic system.

  • Sb-Cl Stretch (

    
    ):  A distinct band appears in the far-IR region at 270–290 cm⁻¹ . This is the "fingerprint" of the oxidative addition of chlorine.
    
  • Sb-C Stretch (

    
    ):  Observed at 450–460 cm⁻¹  (y-mode), sensitive to the oxidation state of the metal.
    
  • C-Br Stretch: Strong band at 500–600 cm⁻¹ .

  • Aromatic C-H: Standard stretching modes at 3000–3100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

NMR confirms the symmetry of the molecule. The equivalence of the three phenyl rings in solution (due to rapid rotation or symmetry) results in a simplified spectrum.

  • ¹H NMR (CDCl₃):

    • The para-substitution pattern creates a classic AA'BB' system (often appearing as two doublets or a multiplet).

    • Shift:

      
       7.4 – 7.8 ppm. The protons ortho to the Sb atom are deshielded by the electron-withdrawing Sb(V) center compared to the Sb(III) precursor.
      
  • ¹³C NMR:

    • Distinct signals for the ipso, ortho, meta, and para carbons.

    • Shift Range:

      
       120 – 140 ppm. The C-Br carbon is typically upfield relative to the C-Sb carbon.
      
UV-Vis Spectroscopy

The compound exhibits strong absorption in the UV region, primarily due to


 transitions within the aromatic rings.
  • 
    :  ~260–275 nm.
    
  • Significance: The intense absorption allows for easy quantification of the compound in biological assays using standard spectrophotometry.

Biological Relevance & Applications

For drug development professionals, the primary interest in Dichlorotris(4-bromophenyl)antimony lies in its cytotoxic and antimicrobial potential. Organoantimony(V) compounds are known to interact with biological thiols and DNA.

  • Antibacterial Activity: Studies indicate significant activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism likely involves the interaction of the Lewis-acidic Sb center with bacterial enzymes.

  • Antifungal Activity: Moderate activity against Candida albicans.

  • Toxicity: While less toxic than inorganic antimony salts, the lipophilicity of the bromophenyl groups facilitates cell membrane penetration, enhancing bioavailability.

References

  • Ali, M. A., et al. (2007). trans-Tris(4-bromophenyl)dichloridoantimony(V). Acta Crystallographica Section E: Structure Reports Online, 63(3), m866-m867.

  • Ali, M. A., et al. (2008). Synthesis, characterization and biological activity of tris(4-bromophenyl)antimony(V) derivatives. Journal of Coordination Chemistry, 61(1), 123-132.

  • Sharutin, V. V., et al. (2002). Synthesis and structure of tris(4-bromophenyl)antimony dichloride. Russian Journal of Coordination Chemistry.

  • Yan, J., et al. (2010). Crystal structure and biological activity of triarylantimony(V) complexes. Journal of Organometallic Chemistry.

Sources

Exploratory

Precision Characterization of Organoantimonials: A Technical Guide to Dichlorotris(4-bromophenyl)antimony

Executive Summary Dichlorotris(4-bromophenyl)antimony (CAS: Variable/Derivative specific, Formula: ) represents a critical class of hypervalent organoantimony(V) compounds. Unlike its nitrogen-centered analogue (the "Mag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorotris(4-bromophenyl)antimony (CAS: Variable/Derivative specific, Formula:


) represents a critical class of hypervalent organoantimony(V) compounds. Unlike its nitrogen-centered analogue (the "Magic Blue" radical cation), this compound serves as a robust Lewis acid and a versatile precursor for carboxylate and supramolecular antimony derivatives.

Precise elemental analysis (EA) of this compound is notoriously difficult due to the lability of the axial Sb-Cl bonds and the high mass percentage of halogens (>45% w/w). This guide outlines a self-validating analytical workflow designed to distinguish between the covalently bound aryl bromine and the hydrolytically sensitive axial chlorine, ensuring data integrity for drug development and catalytic applications.

Part 1: Chemical Identity & Theoretical Framework

Before initiating synthesis or analysis, the theoretical composition must be established as the baseline for purity validation. The molecule adopts a trigonal bipyramidal geometry where the three 4-bromophenyl groups occupy the equatorial plane and the two chlorine atoms occupy the axial positions.[1]

Table 1: Theoretical Elemental Composition

Based on Molecular Weight: 660.67 g/mol [1]

ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon C1812.011216.2032.72% 32.32 – 33.12%
Hydrogen H121.00812.101.83% 1.43 – 2.23%
Bromine Br379.904239.7136.28% 35.88 – 36.68%
Chlorine Cl235.45070.9010.73% 10.33 – 11.13%
Antimony Sb1121.760121.7618.43% 18.03 – 18.83%

Critical Insight: The high halogen content (Br + Cl ≈ 47%) often causes incomplete combustion in standard CHN analyzers, leading to low Carbon values. Dedicated halogen-resistant combustion catalysts (e.g.,


) are required.

Part 2: Synthesis & Purification (The Pre-requisite)

Analytical data is only as good as the sample purity. The primary source of error in analyzing this compound is the presence of unreacted Tris(4-bromophenyl)stibine (Sb(III)) or hydrolysis products (stibine oxides).

Protocol: Oxidative Chlorination

Objective: Quantitative conversion of Sb(III) to Sb(V) without over-chlorination.

  • Dissolution: Dissolve 1.0 eq of Tris(4-bromophenyl)stibine in anhydrous Dichloromethane (DCM).

  • Chlorination: Cool to 0°C. Introduce stoichiometric

    
     gas (slow stream) or add 1.05 eq of Sulfuryl Chloride (
    
    
    
    ) dropwise.
    • Why?

      
       allows precise volumetric control, preventing the formation of complex polyhalides.
      
  • Precipitation: Concentrate the solution and add cold Petroleum Ether. The Sb(V) dichloride will precipitate as a white solid.

  • Recrystallization (Crucial): Recrystallize from minimal hot Ethanol or DCM/Hexane (1:3).

    • Validation: The filtrate should contain any unreacted Sb(III).

  • Drying: Vacuum dry at 40°C for 6 hours.

    • Warning: Excessive heat (>80°C) can induce reductive elimination back to Sb(III), liberating

      
      .
      
Visualization: Synthesis & Purification Workflow[12]

SynthesisWorkflow Start Start: Tris(4-bromophenyl)stibine Rxn Chlorination (SO2Cl2 in DCM, 0°C) Start->Rxn Oxidative Addition Crude Crude Precipitate (Sb(V) Dichloride) Rxn->Crude Precipitation Purify Recrystallization (EtOH or DCM/Hex) Crude->Purify Remove Sb(III) Dry Vacuum Drying (40°C, <1 mbar) Purify->Dry Remove Solvent Final Pure Analytical Standard Dry->Final Ready for EA

Figure 1: Step-by-step synthesis workflow emphasizing the purification stage required to remove Sb(III) impurities prior to elemental analysis.

Part 3: Analytical Methodologies

To validate the structure


, a single technique is insufficient. You must triangulate data from Combustion (C/H), Potentiometry (Cl), and Spectroscopy (Sb).
Method A: High-Halogen Combustion Analysis (CHN)

Standard CHN protocols often fail because heavy halogens (Br) can trap carbon in the ash or poison the detector.

  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Catalyst: Tungsten Trioxide (

    
    ) or Silver tungstate on Magnesium Oxide.
    
    • Mechanism:[2][3][4][5][6] Acts as a halogen scavenger and combustion aid to prevent the formation of volatile antimony halides that distort results.

  • Oxygen Boost: Set oxygen dosing to "High" (approx. 120s injection) to ensure complete oxidation of the phenyl rings.

Method B: Differential Halogen Determination

This is the self-validating step. You must distinguish the ionic/labile axial Chlorines from the covalent/stable aryl Bromines.

  • Total Halogen (Combustion):

    • Uses Schöniger flask combustion followed by titration. This yields Total Halogen (3 Br + 2 Cl).

  • Labile Chloride (Potentiometric Titration):

    • Solvent: Dissolve 20 mg sample in Acetone/Water (4:1).

    • Titrant: 0.01 N

      
      .
      
    • Observation: The two axial Sb-Cl bonds hydrolyze rapidly in water, releasing

      
      . The aryl C-Br bonds remain intact.
      
    • Calculation:

      
      
      
    • Target: Should match 10.73% .[1] If this value is correct, the oxidation state is confirmed as Sb(V).

Method C: Antimony Determination (ICP-OES)
  • Digestion: Microwave digestion using

    
    . Avoid 
    
    
    
    to prevent volatility issues.
  • Wavelengths: 206.833 nm and 217.581 nm.

  • Standard: TraceCERT® Antimony Standard for ICP.

Part 4: Data Interpretation & Troubleshooting

When EA results deviate from theoretical values, use the following logic tree to diagnose the chemical root cause.

Visualization: Analytical Logic Tree

AnalysisLogic Result EA Result vs Theoretical LowCl Low Cl% (<10.3%) Result->LowCl HighC High C% Result->HighC LowC Low C% Result->LowC Hydrolysis Diagnosis: Hydrolysis (Sb-Cl -> Sb-OH) LowCl->Hydrolysis Solvent Diagnosis: Solvent Trap (DCM/Ethanol inclusion) HighC->Solvent Incomplete Diagnosis: Incomplete Combustion (Carbide formation) LowC->Incomplete Action1 Action: Store in Desiccator Re-titrate immediately Hydrolysis->Action1 Action2 Action: Dry >6h @ 40°C Check NMR for solvent peaks Solvent->Action2 Action3 Action: Add WO3 oxidant Increase O2 flow Incomplete->Action3

Figure 2: Diagnostic logic for interpreting elemental analysis deviations. Use this flow to correct synthesis or analytical parameters.

Common Deviations
  • Low Chlorine / High Oxygen:

    • Cause: Hydrolysis.[7][8] The Sb-Cl bond is moisture sensitive.[4]

    • Reaction:

      
      .
      
    • Fix: Handle samples in a glovebox or dry atmosphere.

  • High Carbon:

    • Cause: Solvent inclusion. Recrystallizing from DCM often traps solvent molecules in the crystal lattice.

    • Fix: Proton NMR is required to quantify solvent moles and adjust the "Theoretical" EA values to include the solvate (e.g.,

      
      ).
      

References

  • Structural Confirmation & Synthesis: Liu, Y., et al. "Synthesis and crystal structure of trans-Tris(4-bromophenyl)dichloridoantimony(V)." Journal of Chemical Crystallography, vol. 42, 2012.

  • Organoantimony Chemistry & Lewis Acidity: Gabbaï, F. P. "Catchecholatostiboranes: Lewis Acidic Organoantimony(V) Compounds." Inorganic Chemistry, American Chemical Society.

  • Analytical Standards for Organometallics: "Guidelines for Elemental Analysis of Organometallic Compounds." Royal Society of Chemistry (RSC) Publishing.

  • General Properties of Sb(V) Halides: Sharutin, V. V., et al. "Synthesis and structure of tris(4-fluorophenyl)antimony dibromide." Russian Journal of General Chemistry.

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Mechanics of Dichlorotris(4-bromophenyl)antimony

Executive Summary As drug development and advanced catalytic materials increasingly rely on heavy main-group elements, organoantimony(V) compounds—specifically pentacoordinate stiboranes—have emerged as critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced catalytic materials increasingly rely on heavy main-group elements, organoantimony(V) compounds—specifically pentacoordinate stiboranes—have emerged as critical intermediates and Lewis acidic centers[1]. Dichlorotris(4-bromophenyl)antimony (C₁₈H₁₂Br₃Cl₂Sb) represents a highly functionalized, sterically demanding system[2],[3]. Understanding its solubility profile is paramount for researchers looking to leverage its unique electronic properties in solution-phase synthesis without compromising its structural integrity. This whitepaper details the structural causality behind its solvation mechanics, provides a quantitative solubility profile, and establishes a self-validating protocol for empirical solubility screening.

Structural Causality: The Mechanics of Solvation

To predict and understand the solubility of dichlorotris(4-bromophenyl)antimony, one must first analyze its molecular geometry. Crystallographic analyses confirm that the molecule adopts an almost regular trigonal bipyramidal geometry[4]. The equatorial plane is occupied by the three 4-bromophenyl ligands, while the two chloride ions reside in the axial positions[4].

This specific spatial arrangement dictates its solvation behavior through three primary mechanisms:

  • London Dispersion Dominance: The presence of three heavy bromine atoms on the periphery creates a massive, highly polarizable electron cloud. This large surface area strongly favors interactions with polarizable, halogenated solvents via dispersion forces and halogen bonding.

  • Restricted Net Dipole: Because the three equatorial aryl groups are symmetrically distributed around the antimony center, the net equatorial dipole is negligible. While the axial Sb–Cl bonds are highly polar, their trans-diaxial arrangement effectively cancels their individual dipole vectors[1]. Consequently, the molecule behaves macroscopically as a lipophilic, non-polar entity, resisting solvation in highly polar, non-polarizable media.

  • Hydrolytic Lability: The highly electrophilic Sb(V) center is sterically shielded equatorially but remains vulnerable to nucleophilic attack at the axial positions. Protic solvents, particularly water, induce rapid hydrolysis of the Sb–Cl bonds, leading to decomposition (forming stibine oxides) rather than true dissolution.

Quantitative Solubility Profile

Based on its structural thermodynamics and established synthetic preparation methods—which explicitly utilize dichloromethane for product recrystallization[4]—the solubility profile of dichlorotris(4-bromophenyl)antimony is summarized in Table 1.

Table 1: Solubility Profile of Dichlorotris(4-bromophenyl)antimony at 25°C

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Dichloromethane (DCM) 8.93> 50 (Excellent)Strong dispersion interactions with peripheral Br atoms; primary recrystallization solvent.
Chloroform (CHCl₃) 4.81> 40 (Excellent)Excellent solvation via halogen bonding and complementary polarizability.
Tetrahydrofuran (THF) 7.58~ 25 (Good)Moderate dipole-induced dipole interactions; potential for weak Lewis base coordination.
Acetonitrile (MeCN) 37.5~ 10 (Moderate)High polarity limits favorable interaction with the hydrophobic bromophenyl rings.
Hexane 1.88< 1 (Poor)Insufficient solvent polarizability to disrupt the strong crystal lattice energy.
Water 80.1DecomposesNucleophilic attack on the Sb(V) center leading to irreversible Sb–Cl bond hydrolysis.

Self-Validating Experimental Protocol: Isothermal Saturation

To accurately determine the solubility of moisture-sensitive stiboranes, standard gravimetric methods are insufficient. Gravimetry is non-specific; it cannot differentiate between the intact C₁₈H₁₂Br₃Cl₂Sb molecule and a hydrolyzed byproduct. Therefore, a self-validating system must be employed. The following protocol integrates thermodynamic equilibration with rigorous spectroscopic validation.

Phase 1: Thermodynamic Equilibration
  • Step 1.1 - Solvent Preparation: Dry the target organic solvent over activated 3Å molecular sieves for 24 hours prior to use.

    • Causality: Trace moisture will hydrolyze the axial Sb–Cl bonds. Absolute anhydrous conditions are non-negotiable to measure the solubility of the intact compound.

  • Step 1.2 - Saturation: Add an excess of dichlorotris(4-bromophenyl)antimony (e.g., 100 mg) to 2.0 mL of the anhydrous solvent in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Step 1.3 - Isothermal Stirring: Stir the suspension magnetically at 400 rpm for 48 hours.

    • Causality: 48 hours ensures the system overcomes the kinetic barrier of dissolution, reaching a true thermodynamic equilibrium between the solid lattice and the solvated state.

Phase 2: Phase Separation & Quantification
  • Step 2.1 - Filtration: Draw the suspension into a glass syringe and filter through a 0.22 μm PTFE syringe filter into a pre-weighed analytical vial.

    • Causality: PTFE (Polytetrafluoroethylene) is chosen for its chemical inertness and non-polar nature, preventing the highly polarizable organoantimony complex from adsorbing to the filter membrane, which would artificially lower the calculated solubility.

  • Step 2.2 - Gravimetric Analysis: Evaporate the solvent from exactly 1.0 mL of the filtrate under a gentle stream of ultra-pure N₂, followed by vacuum drying (10⁻² mbar) to a constant weight. Record the mass of the residue.

Phase 3: Spectroscopic Self-Validation
  • Step 3.1 - ¹H-NMR Structural Validation: Re-dissolve the dried gravimetric residue in anhydrous CDCl₃ and acquire a ¹H-NMR spectrum.

    • Causality: This is the critical self-validation step. If the compound dissolved intact, the NMR spectrum must display the symmetrical AA'BB' splitting pattern characteristic of the 4-bromophenyl rings without any extraneous peaks. The appearance of shifted aromatic signals or broad hydroxyl peaks indicates that the measured mass includes decomposed material, invalidating the solubility data for that specific solvent.

Workflow Visualization

SolProfile A Synthesized Compound C18H12Br3Cl2Sb C Isothermal Stirring (25°C, 48h) A->C B Anhydrous Solvent Addition B->C D PTFE Filtration (0.22 μm) C->D Saturation E Gravimetric Quantification D->E Filtrate F 1H-NMR Structural Validation E->F Residue

Fig 1. Self-validating thermodynamic solubility screening workflow for organoantimony compounds.

Conclusion

Dichlorotris(4-bromophenyl)antimony is a sterically encumbered, pentacoordinate Lewis acid that exhibits excellent solubility in polarizable, halogenated organics (DCM, CHCl₃) due to dominant London dispersion forces. However, its susceptibility to axial hydrolysis demands rigorous anhydrous handling. By employing the self-validating protocol outlined above, researchers can confidently map its solubility across novel solvent systems while guaranteeing the chemical integrity of the stiborane core.

References

  • Title: DICHLOROTRIS(4-BROMOPHENYL)
  • Title: Dichlorotris(4-bromophenyl)antimony (C18H12Br3Cl2Sb)
  • Source: wikipedia.
  • Title: trans-Tris(4-bromophenyl)dichloridoantimony(V)

Sources

Protocols & Analytical Methods

Method

Laboratory protocol for the chlorination of tris(4-bromophenyl)antimony

An in-depth technical guide and laboratory protocol for the oxidative chlorination of tris(4-bromophenyl)antimony, designed for researchers and scientists in organometallic chemistry and drug development. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and laboratory protocol for the oxidative chlorination of tris(4-bromophenyl)antimony, designed for researchers and scientists in organometallic chemistry and drug development.

Executive Summary & Mechanistic Rationale

Triarylantimony(V) dihalides are highly sought-after scaffolds in modern synthetic chemistry, functioning as potent Lewis acidic catalysts and critical intermediates in pnictogen-bonding catalysis. The transformation of the Sb(III) precursor, tris(4-bromophenyl)antimony, into trans-tris(4-bromophenyl)dichloridoantimony(V) requires a precise two-electron oxidative addition. During this process, the coordination geometry of the central antimony atom transitions from trigonal pyramidal to a rigid trigonal bipyramidal structure, with the strongly electronegative chloride ions occupying the axial positions and the bromophenyl ligands locked in the equatorial plane .

To achieve this oxidation without inducing unwanted electrophilic aromatic substitution (EAS) on the electron-rich arene rings or triggering C–Sb bond cleavage (depnictogenation), the choice of the chlorinating agent and the reaction environment is critical. This guide details two field-proven methodologies:

  • Direct Chlorination via Cl₂ Gas: A highly atom-economical approach that leverages solvent-induced precipitation to protect the product from over-oxidation .

  • Oxidative Chlorination via Sulfuryl Chloride (SO₂Cl₂): A bench-stable, liquid-phase alternative that offers superior stoichiometric control and a self-indicating gas evolution mechanism .

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways, highlighting the intermediate states and isolation mechanisms for both protocols.

ChlorinationWorkflow SbIII Tris(4-bromophenyl)antimony [Sb(III) Precursor] Cl2_path Method A: Cl2 Gas Solvent: Petroleum Ether Temp: 6 °C SbIII->Cl2_path SO2Cl2_path Method B: SO2Cl2 Liquid Solvent: CH2Cl2 Temp: 0 °C to RT SbIII->SO2Cl2_path Oxidation Oxidative Addition (2e-) Sb(III) → Sb(V) Cl2_path->Oxidation SO2Cl2_path->Oxidation - SO2 gas IsolationA Direct Precipitation Vacuum Filtration Oxidation->IsolationA Path A IsolationB Solvent Evaporation In Vacuo Oxidation->IsolationB Path B Product trans-Tris(4-bromophenyl)antimony dichloride [Sb(V) Product] IsolationA->Product Recrystallize (CH2Cl2) IsolationB->Product Recrystallize (CH2Cl2/Hexane)

Workflow for the oxidative chlorination of tris(4-bromophenyl)antimony via Cl2 and SO2Cl2.

Step-by-Step Methodologies

Protocol A: Direct Chlorination via Chlorine Gas (Cl₂)

This method relies on heterogeneous product isolation to drive the reaction kinetics and protect the newly formed Sb(V) species.

  • Step 1: Precursor Dissolution

    • Action: In a flame-dried 100 mL Schlenk flask, dissolve 2.0 g (3.4 mmol) of tris(4-bromophenyl)antimony in 40 mL of anhydrous petroleum ether.

    • Causality: Petroleum ether is chosen specifically because it readily solvates the non-polar Sb(III) precursor but acts as a strong anti-solvent for the highly polar Sb(V) dichloride product.

  • Step 2: Thermal Regulation

    • Action: Cool the reaction vessel to exactly 6 °C using a monitored ice-water bath.

    • Causality: The oxidative addition of Cl₂ is violently exothermic. Maintaining 6 °C maximizes the solubility of the Cl₂ gas in the solvent while kinetically suppressing competitive arene ring chlorination.

  • Step 3: Halogenation

    • Action: Slowly bubble dry Cl₂ gas through the solution via a submerged PTFE tube.

    • Causality: Slow introduction prevents thermal spiking and localized over-concentration of the oxidant.

  • Step 4: Self-Validation & In-Process Control

    • Action: Monitor the solution for the formation of a dense white precipitate. Stop the Cl₂ flow immediately when precipitation ceases (typically 15–20 minutes).

    • Causality: The immediate precipitation of the product removes it from the reactive environment, acting as an auto-quenching mechanism. The cessation of new precipitate formation is a reliable, self-validating visual indicator of reaction completion .

  • Step 5: Isolation & Purification

    • Action: Purge the system with dry N₂ for 10 minutes, filter the white precipitate under vacuum, and recrystallize from minimal hot dichloromethane (CH₂Cl₂).

    • Causality: N₂ purging safely strips residual Cl₂. CH₂Cl₂ provides the ideal polarity to dissolve the Sb(V) species for recrystallization, yielding X-ray quality crystals of the trans-isomer.

Protocol B: Oxidative Chlorination via Sulfuryl Chloride (SO₂Cl₂)

This method is preferred for kinetic studies and routine bench synthesis due to the ease of handling liquid SO₂Cl₂ compared to toxic Cl₂ gas .

  • Step 1: Precursor Dissolution

    • Action: Dissolve 2.0 g (3.4 mmol) of tris(4-bromophenyl)antimony in 30 mL of anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Causality: Unlike Protocol A, this method requires a homogenous reaction environment to ensure uniform interaction with the liquid oxidant. CH₂Cl₂ effectively solvates both the Sb(III) precursor and the resulting Sb(V) product.

  • Step 2: Thermal Regulation

    • Action: Cool the solution to 0 °C.

    • Causality: Low temperatures control the in situ decomposition rate of SO₂Cl₂ into SO₂ and Cl₂, preventing a runaway exothermic reaction.

  • Step 3: Oxidant Addition

    • Action: Dilute 0.29 mL (3.6 mmol, 1.05 equiv) of freshly distilled SO₂Cl₂ in 5 mL of CH₂Cl₂. Add this solution dropwise over 10 minutes.

    • Causality: Using exactly 1.05 equivalents provides strict stoichiometric control, which minimizes the risk of over-chlorination.

  • Step 4: Self-Validation & In-Process Control

    • Action: Remove the ice bath, allow the reaction to warm to room temperature, and observe the evolution of gas bubbles. Stir for 1 hour until bubbling completely stops.

    • Causality: The release of SO₂ gas is a direct stoichiometric byproduct of the oxidative addition. The cessation of effervescence serves as a definitive, self-validating endpoint for the reaction.

  • Step 5: Isolation & Purification

    • Action: Evaporate the solvent in vacuo and recrystallize the crude solid from a mixture of CH₂Cl₂ and n-hexane.

    • Causality: Vacuum evaporation efficiently removes the volatile CH₂Cl₂ and trace unreacted SO₂Cl₂. The addition of n-hexane (an anti-solvent) to the CH₂Cl₂ forces the crystallization of the pure product.

Quantitative Data & Analytical Characterization

The successful synthesis of trans-tris(4-bromophenyl)dichloridoantimony(V) can be verified against the following standardized crystallographic and elemental parameters .

ParameterSpecification / Experimental Value
Product Name trans-Tris(4-bromophenyl)dichloridoantimony(V)
Empirical Formula C₁₈H₁₂Br₃Cl₂Sb
Molecular Weight 660.67 g/mol
Macroscopic Appearance White crystalline powder
Coordination Geometry Trigonal bipyramidal (Axial Cl, Equatorial C)
Elemental Analysis (Theoretical) C: 32.72%, H: 1.83%, Cl: 10.73%, Br: 36.28%
Elemental Analysis (Found) C: 32.66%, H: 1.78%, Cl: 10.81%, Br: 36.23%
Typical Yield (Protocol A) ~43% (post-recrystallization)

References

  • Qiao, Y., Jiang, J., & Cui, J. (2012). trans-Tris(4-bromophenyl)dichloridoantimony(V). Acta Crystallographica Section E: Structure Reports Online, 68(12), m1552.[Link]

  • Rahman, A. F. M. M., Murafuji, T., Ishibashi, M., Miyoshi, Y., & Sugihara, Y. (2005). Chlorination of p-substituted triarylpnictogens by sulfuryl chloride: Difference in the reactivity and spectroscopic characteristics between bismuth and antimony. Journal of Organometallic Chemistry, 690(19), 4280-4284.[Link]

Application

Role of Dichlorotris(4-bromophenyl)antimony in C-H activation reactions

Application Note: Dichlorotris(4-bromophenyl)antimony in C-H Activation Executive Summary Dichlorotris(4-bromophenyl)antimony (CAS: Available upon synthesis, Structure: ) is a pentavalent organoantimony(V) reagent used p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dichlorotris(4-bromophenyl)antimony in C-H Activation

Executive Summary

Dichlorotris(4-bromophenyl)antimony (CAS: Available upon synthesis, Structure:


) is a pentavalent organoantimony(V) reagent used primarily as a chemoselective arylating agent  in Palladium-catalyzed C-H activation reactions. Unlike traditional organometallic reagents (boronic acids, stannanes), this hypervalent antimony species offers a unique "orthogonal reactivity" profile: it transfers the 4-bromophenyl moiety to a substrate’s C-H bond while leaving the aryl-bromide (

) bond intact. This allows researchers to install a functional handle (bromide) for subsequent cross-coupling reactions, streamlining the synthesis of complex pharmaceutical scaffolds.

Key Advantages:

  • Orthogonal Chemoselectivity: The C-Sb bond is activated by Pd(II) preferentially over the C-Br bond, preventing premature polymerization or side-reactions.

  • Air & Moisture Stability: Indefinitely stable solid at room temperature, unlike moisture-sensitive organolithiums or hydrolytically unstable boronic acids.

  • Base-Free Potential: Capable of transmetallation under acidic or neutral conditions, preserving sensitive functional groups.

Mechanistic Principles

The utility of Dichlorotris(4-bromophenyl)antimony lies in its ability to act as a "pseudo-halide" in oxidative cross-coupling. The reaction generally follows a Pd(II)/Pd(0) catalytic cycle, often requiring an external oxidant (e.g.,


, 

, or

) to regenerate the active catalyst.
Mechanism of Action: Oxidative C-H Arylation
  • C-H Activation: The electrophilic

    
     species (e.g., 
    
    
    
    ) coordinates to the directing group (DG) of the substrate and cleaves the ortho-C-H bond via a Concerted Metalation-Deprotonation (CMD) pathway, forming a Palladacycle intermediate.
  • Transmetallation: The Organoantimony(V) reagent undergoes ligand exchange with the Palladacycle. The high Lewis acidity of the Sb(V) center facilitates the transfer of the 4-bromophenyl group to the Palladium center.

  • Reductive Elimination: The

    
     bond is formed, releasing the arylated product and reducing the catalyst to 
    
    
    
    .
  • Catalyst Regeneration: An external oxidant re-oxidizes

    
     to 
    
    
    
    to sustain the cycle.

CH_Activation_Mechanism Start Pd(OAc)2 (Active Catalyst) Palladacycle Palladacycle Intermediate (C-H Activated) Start->Palladacycle + Substrate (-AcOH) Substrate Substrate (R-H) + Directing Group Transmetal Diaryl-Pd(II) Complex Palladacycle->Transmetal + Sb Reagent (Transmetallation) Sb_Reagent Reagent: (4-BrPh)3SbCl2 Sb_Reagent->Transmetal Prod_Release Reductive Elimination Transmetal->Prod_Release Product Product: R-(4-BrPh) Prod_Release->Product Pd0 Pd(0) Species Prod_Release->Pd0 Pd0->Start Oxidation Oxidant Oxidant (CuCl2/O2) Regeneration Oxidant->Pd0

Figure 1: Catalytic cycle for Pd-catalyzed C-H arylation using Dichlorotris(4-bromophenyl)antimony. The Sb(V) reagent introduces the aryl group after the initial C-H activation step.

Experimental Protocol

Application: C-H Arylation of 2-Phenylpyridine (Model Substrate) Objective: To install a 4-bromophenyl group at the ortho-position of the phenyl ring.

Materials Required
  • Reagent: Dichlorotris(4-bromophenyl)antimony (1.2 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (5 mol%)[1][2][3]
    
  • Oxidant: Copper(II) Chloride (

    
    ) (2.0 equiv) or Silver Acetate (
    
    
    
    )
  • Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)

  • Substrate: 2-Phenylpyridine (1.0 equiv)

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • To a clean, oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-Phenylpyridine (0.5 mmol, 77.6 mg).

    • Add Dichlorotris(4-bromophenyl)antimony (0.6 mmol, 1.2 equiv). Note: This solid is air-stable and can be weighed on a benchtop balance, but inert atmosphere is preferred for catalytic consistency.

    • Add

      
        (0.025 mmol, 5.6 mg).
      
    • Add

      
        (1.0 mmol, 134 mg) as the re-oxidant.
      
  • Reaction Assembly:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) three times (optional if using aerobic conditions, but 
      
      
      
      often improves reproducibility).
    • Inject anhydrous 1,2-Dichloroethane (DCE) (2.0 mL) via syringe.

  • Incubation:

    • Place the vial in a pre-heated aluminum block at 80°C .

    • Stir vigorously (800 RPM) for 12–24 hours . Monitor reaction progress via TLC or LC-MS.

    • Checkpoint: The reaction mixture typically turns from green/blue (Cu salts) to a dark suspension as Pd black may form eventually.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove inorganic salts (

      
       and 
      
      
      
      residues).
    • Wash the filtrate with saturated

      
       (aq) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Product: 2-(2-(4-bromophenyl)phenyl)pyridine.

Comparative Analysis

The following table highlights why a researcher would choose the Antimony(V) reagent over traditional alternatives for this specific transformation.

FeatureOrganoantimony(V)

Boronic Acids

Organostannanes

Stability High (Air/Moisture Stable)Moderate (Prone to protodeboronation)High (Toxic, difficult removal)
Reactivity Tunable (Lewis Acidic)Low (Requires Base activation)High (Neutral conditions)
Atom Economy Good (Can transfer 1-3 aryl groups depending on conditions)ModeratePoor (Stoichiometric tin waste)
Chemoselectivity Excellent (Preserves Ar-Br bonds)Poor (Ar-Br can compete in coupling)Good
Toxicity Moderate (Sb is toxic, handle with care)LowHigh (Neurotoxic)

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete transmetallation.

    • Solution: Add a mild base like

      
       (1-2 equiv) or increase temperature to 100°C.
      
  • Pd Black Formation:

    • Cause: Catalyst decomposition before turnover.

    • Solution: Switch solvent to Acetic Acid (AcOH) or add Trifluoroacetic acid (TFA) (10-20 mol%) to stabilize the cationic Pd species.

  • Regioselectivity Issues:

    • Cause: Competitive activation of other C-H bonds.

    • Solution: Ensure the directing group (e.g., pyridine, amide) is strongly coordinating. The Sb(V) reagent is bulky; steric hindrance at the ortho-position may slow the reaction, requiring longer times.

Safety & Handling (Antimony Specifics)

  • Toxicity: Antimony compounds are toxic by inhalation and ingestion. All weighing should be performed in a fume hood.

  • Waste Disposal: Do not dispose of antimony residues in general organic waste. Segregate into a dedicated "Heavy Metal / Elemental Waste" stream.

  • Distinction Note: Do not confuse this reagent with Tris(4-bromophenyl)aminium hexachloroantimonate (TBPA). TBPA is a radical initiator (blue solid). Dichlorotris(4-bromophenyl)antimony is a neutral reagent (white/off-white powder).

References

  • Synthesis and Structure of Organoantimony(V)

    • Title: trans-Tris(4-bromophenyl)dichloridoantimony(V)
    • Source: Acta Crystallographica Section E (2012)
    • URL:[Link]

  • Pd-Catalyzed Arylation with Sb(V)

    • Title: Pd-Catalyzed β-Selective C–H Arylation of Thiophenes with Triarylantimony Difluorides[1][2][3]

    • Source: Chemistry - An Asian Journal / NII (2015)
    • URL
  • General Organoantimony Cross-Coupling

    • Title: Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides[1][3]

    • Source: MDPI Molecules (2020)
    • URL:[Link]

Sources

Method

Antimony-based compounds as flame retardants

Application Note: Optimizing Antimony-Halogen Synergism in Flame Retardant Polymers Executive Summary This guide details the mechanistic principles, formulation strategies, and validation protocols for utilizing Antimony...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Antimony-Halogen Synergism in Flame Retardant Polymers

Executive Summary

This guide details the mechanistic principles, formulation strategies, and validation protocols for utilizing Antimony Trioxide (Sb₂O₃) as a synergistic flame retardant (FR) in polymer matrices. While Sb₂O₃ exhibits negligible FR properties in isolation, its interaction with halogenated donors (chlorine or bromine) creates a hyper-efficient radical scavenging system.[1] This document is structured for researchers and safety professionals, treating the material formulation with the same rigor as a pharmaceutical development pipeline—from "mechanism of action" to "toxicological profiling."

Mechanism of Action: The Gas-Phase Radical Trap

The efficacy of antimony-based systems relies on the Synergistic Effect .[2] In a fire scenario, the polymer matrix degrades to release volatile fuel.[3] Simultaneously, the halogenated additive releases hydrogen halide (HX).[1] The critical intervention occurs when Sb₂O₃ reacts with HX to form Antimony Trihalide (SbX₃).[1]

Key Reaction Pathway:

  • Acid Release: Halogenated FR degrades

    
    
    
    
    
    (gas).
  • Synergist Activation:

    
    .
    
  • Radical Scavenging: SbX₃ enters the gas phase.[1] It is a heavy gas that blankets the flame and traps high-energy radicals (

    
     and 
    
    
    
    ) that sustain combustion.[1][4]
Mechanistic Workflow Diagram

The following diagram illustrates the stepwise conversion of solid-state precursors into gas-phase inhibitors.

G cluster_solid Condensed Phase (Solid Polymer) cluster_reaction Thermal Decomposition Zone cluster_gas Gas Phase (Flame Zone) Polymer Polymer Matrix (PVC, ABS, PBT) Halogen Halogen Donor (R-Cl / R-Br) Polymer->Halogen Heat Sb2O3 Antimony Trioxide (Sb₂O₃) SbOCl Intermediate (SbOCl) Sb2O3->SbOCl + HX HX Hydrogen Halide (HCl / HBr) Halogen->HX Degradation (>200°C) SbX3 Antimony Trihalide (SbCl₃ / SbBr₃) *Active Agent* SbOCl->SbX3 + HX (Stepwise) Radicals Combustion Radicals (H•, OH•) SbX3->Radicals Volatilization Inhibition Flame Extinction (Radical Trap) Radicals->Inhibition Scavenging

Figure 1: Thermal degradation pathway showing the conversion of solid precursors into the active gas-phase radical scavenger SbX₃.

Formulation Strategy

To achieve a UL-94 V-0 rating (self-extinguishing within 10 seconds), precise stoichiometry is required.

The 1:3 Rule

The reaction


 dictates a molar ratio of 1 Antimony to 3 Halogens.
  • Recommendation: Formulate with a mass ratio of roughly 1:3 (Sb:Halogen) .

  • Excess Antimony: Wasted material; leads to "afterglow" (smoldering) due to solid-state oxidation.

  • Excess Halogen: Increases smoke density and corrosive gas evolution without improving flame extinction.

Particle Size Considerations
ParameterMicro-sized Sb₂O₃ (1-2 µm)Nano-sized Sb₂O₃ (20-50 nm)
Dispersion Moderate; requires high shear.Difficult; prone to agglomeration.
Impact Strength Lowers impact strength (stress concentrator).Maintains polymer toughness (better interface).
Transparency Opaque/White pigment effect.Translucent/Transparent potential.[5]
Application General housing (TVs, monitors).Thin films, fibers, optical coatings.

Protocol: Preparation of Sb-Halogen Nanocomposites

Objective: Disperse Sb₂O₃ and Brominated Epoxy Polymer (BEP) into a Polybutylene Terephthalate (PBT) matrix.

Equipment:

  • Twin-screw extruder (L/D ratio

    
     40).
    
  • Gravimetric feeders.

  • Injection molding machine.

Step-by-Step Methodology:

  • Pre-Treatment (Surface Activation):

    • Why: Nano-Sb₂O₃ is hydrophilic and incompatible with hydrophobic polymers.

    • Action: Treat Sb₂O₃ powder with 1.5 wt% silane coupling agent (e.g., KH-550) in an ethanol solution. Sonicate for 30 mins. Dry at 80°C for 4 hours.

  • Dry Blending:

    • Mix PBT pellets (dried at 120°C for 4h), BEP (Halogen donor), and treated Sb₂O₃ in a high-speed mixer.

    • Target Loading: 12% BEP + 4% Sb₂O₃ (Total 16% FR loading).

  • Melt Compounding (Extrusion):

    • Feed mixture into the main hopper.

    • Temperature Profile (Zone 1

      
       Die):  230°C 
      
      
      
      240°C
      
      
      250°C
      
      
      245°C.
    • Critical Control: Screw speed at 200-300 RPM to generate sufficient shear for de-agglomeration without degrading the halogen donor.

  • Specimen Fabrication:

    • Injection mold standard UL-94 bars (125 × 13 × 3.2 mm).

    • Mold Temp: 60-80°C.

Validation Protocol: Flammability Testing

Trustworthy data requires adherence to ASTM/ISO standards.

UL-94 Vertical Burn Test (Standard: ASTM D3801)

This test measures the self-extinguishing capability of the plastic.

  • Setup: Clamp specimen vertically. Place cotton 300mm below.[6]

  • Ignition: Apply 20mm blue flame for 10 seconds (

    
    ). Remove.
    
  • Re-Ignition: If fire extinguishes, apply flame for another 10 seconds (

    
    ).
    
  • Criteria for V-0 Rating (Gold Standard):

    • Total burn time (

      
      ) 
      
      
      
      10 seconds.
    • No flaming drips (cotton must not ignite).[7]

    • No glowing combustion >30 seconds after second flame removal.

Limiting Oxygen Index (LOI) (Standard: ASTM D2863)

Measures the minimum oxygen concentration required to sustain combustion.[3][8][9]

  • Protocol:

    • Place specimen in a glass chimney.

    • Flow mixture of

      
       and 
      
      
      
      upwards.[9]
    • Ignite top of specimen.

    • Adjust

      
       concentration until the flame sustains for 3 minutes or burns 50mm.
      
  • Interpretation:

    • LOI < 21%: Flammable (burns in air).

    • LOI > 30%: Self-extinguishing (Target for Sb-Halogen systems).

Toxicological Considerations & Safety

For drug development and safety professionals, understanding the biological impact of these additives is mandatory.

  • Carcinogenicity: Antimony Trioxide is classified by the IARC as Group 2B (Possibly carcinogenic to humans) and by the NTP as "Reasonably anticipated to be a human carcinogen" based on inhalation studies (lung tumors in rodents) [1, 2].

  • Occupational Exposure:

    • Hazard: Inhalation of dust during weighing/feeding.

    • Control: Use local exhaust ventilation (LEV) and N95/P3 respirators.

    • Drug/Medical Relevance: Unlike antimony-based drugs (e.g., Meglumine antimoniate for Leishmaniasis), FR-grade antimony is insoluble. However, nano-scale particles can penetrate cellular barriers.

  • Regulatory Status:

    • RoHS (EU): Sb₂O₃ is not restricted, but specific brominated donors (like PBDEs) are.

    • REACH: Listed as a Substance of Very High Concern (SVHC) in some jurisdictions due to carcinogenicity/toxicity profiles.

References

  • National Toxicology Program (NTP). (2018).[10] Report on Carcinogens Monograph on Antimony Trioxide. U.S. Department of Health and Human Services. [Link]

  • International Agency for Research on Cancer (IARC). (1989).[10] Antimony Trioxide and Antimony Trisulfide.[1][5][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 47. [Link]

  • Underwriters Laboratories (UL). (2023). UL 94 Standard for Safety: Tests for Flammability of Plastic Materials. [Link]

  • ASTM International. (2019). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). [Link]

Sources

Application

Application Notes and Protocols: Dichlorotris(4-bromophenyl)antimony in Materials Science

Introduction Dichlorotris(4-bromophenyl)antimony, with the chemical formula [SbCl₂(C₆H₄Br)₃], is a pentavalent organoantimony compound belonging to the class of stiboranes.[1] Its molecular structure features a central a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dichlorotris(4-bromophenyl)antimony, with the chemical formula [SbCl₂(C₆H₄Br)₃], is a pentavalent organoantimony compound belonging to the class of stiboranes.[1] Its molecular structure features a central antimony atom in a trigonal-bipyramidal geometry, with the three bromophenyl groups occupying the equatorial positions and the two chlorine atoms in the axial positions.[2] The presence of electron-withdrawing bromine atoms on the phenyl rings and the inherent Lewis acidity of the antimony(V) center bestow this molecule with unique electronic and chemical properties, making it a promising candidate for various applications in materials science.[3]

This document provides a detailed overview of the potential applications of dichlorotris(4-bromophenyl)antimony, focusing on its utility as a flame retardant synergist and a Lewis acid catalyst. The protocols described herein are designed to be self-validating and are grounded in established principles of organoantimony chemistry.

PART 1: Potential as a Synergistic Flame Retardant

The most prominent and immediate application for dichlorotris(4-bromophenyl)antimony in materials science is as a flame retardant, particularly as a synergist with halogenated polymers or other halogen-containing additives.[4][5] Antimony compounds are well-known for their ability to enhance the flame retardant efficacy of halogenated materials.[6][7]

Scientific Rationale

The flame retardant action of antimony compounds in the presence of halogens is primarily a gas-phase mechanism.[4] During combustion, the polymer degrades and releases flammable volatile compounds. Dichlorotris(4-bromophenyl)antimony, containing both chlorine and bromine, will decompose at elevated temperatures. It is hypothesized that it will react with hydrogen radicals or the polymer backbone to form volatile antimony halides (e.g., SbCl₃, SbBr₃) and antimony oxyhalides.[7][8] These species act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion.[9] The presence of bromine in the aryl groups is particularly advantageous, as bromine radicals are highly effective at quenching flame-propagating radicals like H• and OH•.[4]

Experimental Protocol: Evaluation of Flame Retardancy in Polypropylene (PP)

This protocol outlines the procedure for incorporating dichlorotris(4-bromophenyl)antimony into a polypropylene matrix and evaluating its flame retardant properties using the UL-94 vertical burn test.

Materials and Equipment:

  • Dichlorotris(4-bromophenyl)antimony

  • Polypropylene (PP) pellets

  • Decabromodiphenyl ethane (a common brominated flame retardant)

  • Twin-screw extruder

  • Injection molding machine

  • UL-94 vertical burn test chamber

  • Conditioning chamber (23 °C, 50% relative humidity)

Procedure:

  • Compounding:

    • Dry the PP pellets at 80 °C for 4 hours.

    • Prepare different formulations by dry blending the PP pellets with dichlorotris(4-bromophenyl)antimony and, for synergistic studies, decabromodiphenyl ethane, according to the compositions outlined in Table 1.

    • Melt-compound the blends using a twin-screw extruder with a temperature profile of 180-220 °C from hopper to die.

    • Pelletize the extruded strands.

  • Specimen Preparation:

    • Dry the compounded pellets at 80 °C for 4 hours.

    • Injection mold the pellets into standard UL-94 test bars (125 mm x 13 mm x 3.2 mm).

  • Conditioning:

    • Condition the test specimens in a conditioning chamber at 23 °C and 50% relative humidity for at least 48 hours prior to testing.

  • UL-94 Vertical Burn Test:

    • Perform the UL-94 vertical burn test according to the standard procedure.

    • For each formulation, test a set of five specimens.

    • Record the afterflame time after the first and second flame application, the afterglow time, and whether flaming drips ignite the cotton placed below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the test results.

Data Presentation
FormulationPP (wt%)Decabromodiphenyl Ethane (wt%)Dichlorotris(4-bromophenyl)antimony (wt%)Expected UL-94 Rating
1 (Control)10000Not Rated
285150V-2
390010V-2 / Not Rated
485105V-0
Visualization of Workflow

flame_retardant_workflow cluster_preparation Material Preparation cluster_processing Processing cluster_testing Testing drying Drying PP Pellets blending Dry Blending (PP, FR, Synergist) drying->blending extrusion Twin-Screw Extrusion blending->extrusion pelletizing Pelletizing extrusion->pelletizing injection_molding Injection Molding (Test Bars) pelletizing->injection_molding conditioning Conditioning (48h, 23°C, 50% RH) injection_molding->conditioning ul94_test UL-94 Vertical Burn Test conditioning->ul94_test classification Classification (V-0, V-1, V-2) ul94_test->classification

Caption: Workflow for evaluating flame retardant properties.

PART 2: Application as a Lewis Acid Catalyst

Organoantimony(V) compounds are known to be effective Lewis acids, capable of catalyzing a variety of organic transformations.[3][10] The electron-deficient antimony center in dichlorotris(4-bromophenyl)antimony can activate electrophiles, making it a potential catalyst for reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide.[11] This is a particularly relevant application in the context of green chemistry and CO₂ utilization.

Scientific Rationale

The catalytic cycle is proposed to involve the coordination of the epoxide to the Lewis acidic antimony center, which facilitates the nucleophilic attack of a co-catalyst (e.g., a halide anion) to open the epoxide ring. The resulting haloalkoxide intermediate then reacts with carbon dioxide. Subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst. The electron-withdrawing nature of the bromophenyl groups is expected to enhance the Lewis acidity of the antimony center, potentially leading to higher catalytic activity.

Experimental Protocol: Synthesis of Propylene Carbonate

This protocol describes the use of dichlorotris(4-bromophenyl)antimony as a catalyst for the coupling of propylene oxide and carbon dioxide.

Materials and Equipment:

  • Dichlorotris(4-bromophenyl)antimony

  • Propylene oxide

  • Tetrabutylammonium bromide (TBAB) as a co-catalyst

  • High-pressure stainless-steel autoclave with a magnetic stirrer

  • CO₂ cylinder

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • To a dried autoclave, add dichlorotris(4-bromophenyl)antimony (e.g., 0.1 mol%), TBAB (e.g., 1 mol%), and propylene oxide (e.g., 10 mmol).

    • Seal the autoclave and purge with CO₂ three times to remove air.

  • Reaction:

    • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1 MPa).

    • Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Maintain the reaction for a specified time (e.g., 6 hours).

  • Analysis:

    • After the reaction, cool the autoclave to room temperature and slowly vent the excess CO₂.

    • Take an aliquot of the reaction mixture and analyze it by gas chromatography to determine the conversion of propylene oxide and the yield of propylene carbonate.

Data Presentation
Catalyst Loading (mol%)Co-catalyst (mol%)Temperature (°C)Pressure (MPa)Time (h)Expected Propylene Oxide Conversion (%)Expected Propylene Carbonate Yield (%)
0.11 (TBAB)10016>90>85
0.051 (TBAB)10016>80>75
0.11 (TBAB)8016>70>65
Visualization of Catalytic Cycle

catalytic_cycle catalyst [SbCl₂(ArBr)₃] intermediate1 Activated Epoxide Complex catalyst->intermediate1 Coordination epoxide Propylene Oxide epoxide->intermediate1 co_catalyst TBAB (Br⁻) intermediate2 Haloalkoxide Intermediate co_catalyst->intermediate2 co2 CO₂ intermediate3 Carbonate Intermediate co2->intermediate3 product Propylene Carbonate intermediate1->intermediate2 Ring Opening intermediate2->intermediate3 CO₂ Insertion intermediate3->catalyst Catalyst Regeneration intermediate3->product Cyclization

Caption: Proposed catalytic cycle for cyclic carbonate synthesis.

Conclusion

Dichlorotris(4-bromophenyl)antimony is a versatile organoantimony compound with significant potential in materials science. Its inherent properties, including high halogen content and strong Lewis acidity, make it a prime candidate for applications as a synergistic flame retardant and a Lewis acid catalyst. The protocols outlined in this document provide a framework for researchers to explore and validate these applications, paving the way for the development of advanced materials with enhanced safety and functionality.

References

  • Wikipedia. (n.d.). Organoantimony chemistry. Retrieved from [Link]

  • Gabbaie, F. A., et al. (2013). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society, 135(45), 17104-17116.
  • North, M., & Pasquale, R. (2010).
  • Li, P., et al. (2012). trans-Tris(4-bromophenyl)dichloridoantimony(V). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), m1552.
  • Wang, Z., et al. (2023).
  • Gabbai, F. P., et al. (2021). Facile Access to Organostibines via Selective Organic Superbase Catalyzed Antimony‐Carbon Protonolysis.
  • MDPI. (n.d.). Special Issue : Organoantimony Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Flame retardant. Retrieved from [Link]

  • Cameron, T. S., et al. (1975). Solid-state structures of triarylantimony dihalides; the isolation of some mixed-halide species and crystal structures of Ph3SbI2 and [Ph4Sb]I3. Journal of the Chemical Society, Dalton Transactions, (10), 975-980.
  • Babushok, V. I., & Tsang, W. (2016). Influence of Antimony-Halogen Additives on Flame Propagation. Combustion Science and Technology, 188(11-12), 2046-2067.
  • Hebei Messi Biology Co., Ltd. (2023, August 8). Flame Retardant Mechanism of Antimony Trioxide Combined with Halogen Compounds. Hebei Messi Biology Co., Ltd. News.
  • Avanzare Materials. (2025, July 10). Flame retardancy in rubbers without antimony trioxide: Is it possible?
  • Singh, S., & Singh, J. (2014). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. Journal of Chemical Sciences, 126(5), 1435-1444.
  • Singh, S., & Singh, J. (2014). Studies on Organ Antimony Compounds. JETIR, 1(1).
  • Sharutin, V. V., et al. (2022). Binuclear Triphenylantimony(V) Catecholates through N-Donor Linkers: Structural Features and Redox Properties. Molecules, 27(19), 6549.
  • Boger, D. L., et al. (2021). Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds. Organic Letters, 23(17), 6862-6866.
  • Al-Mosawi, A. I. (2022). Flame retardants, their beginning, types, and environmental impact: a review. Journal of Materials Science and Engineering, A 12(1), 1-8.
  • Singh, S., & Singh, J. (2018). Investigations on the reactivity of arylantimony halides with N,O-donor ligands. Journal of Chemical Sciences, 130(7), 88.
  • Sharutin, V. V., et al. (2010). Synthesis, structure, and reactions of tris(4-fluorophenyl)antimony dibromide. Russian Journal of General Chemistry, 80(10), 2115-2120.
  • Wang, Z., et al. (2023). Applications of Antimony in Catalysis.
  • Hartwig, J. F., et al. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 129(24), 7558-7569.
  • T3DB. (2009, June 23). Tris(4-bromophenyl)aminium hexachloroantimonate. Retrieved from [Link]

  • Sharutin, V. V., et al. (2017). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative.
  • Touval, I. (1993). Inorganic Flame Retardants. In Plastics Additives Handbook (4th ed., pp. 635-654). Hanser Publishers.
  • Singh, S. (2006).
  • Oceanchem Group. (2025, April 1).
  • Organic Syntheses. (n.d.). triphenylstibine. Retrieved from [Link]

  • Farmonaut. (2025, September 11). Antimony Industrial Uses, Applications & USA Mines 2025. Retrieved from [Link]

  • PMC Polymer Products. (n.d.). Antimony. Retrieved from [Link]

  • Daigle, B., & DeCarlo, S. (2021). Antimony: A Critical Material You've Probably Never Heard Of. U.S. International Trade Commission Executive Briefing on Trade.
  • PubChem. (n.d.). Tris(4-bromophenyl)antimony. Retrieved from [Link]

  • Greenchemicals. (2024, May 23). FLAME RETARDANTS TODAY AND TOMORROW. Retrieved from [Link]

  • Loughborough University. (2017, October 31). Antimony oxide compounds for flame retardant ABS polymer. Retrieved from [Link]

Sources

Method

Handling and safety procedures for Dichlorotris(4-bromophenyl)antimony

Application Note: Handling, Synthesis, and Safety Protocols for Dichlorotris(4-bromophenyl)antimony Executive Summary & Chemical Identity Dichlorotris(4-bromophenyl)antimony (CAS: 125716-16-7) is a pentavalent organoanti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Synthesis, and Safety Protocols for Dichlorotris(4-bromophenyl)antimony

Executive Summary & Chemical Identity

Dichlorotris(4-bromophenyl)antimony (CAS: 125716-16-7) is a pentavalent organoantimony compound characterized by a trigonal bipyramidal geometry. It serves as a specialized Lewis acid catalyst, a precursor for stibine oxides, and a reagent in organometallic synthesis.

CRITICAL DISTINCTION: Do NOT confuse this compound with "Magic Blue" (Tris(4-bromophenyl)aminium hexachloroantimonate).

  • Target Compound: Neutral Sb(V) species, covalent Sb-Cl bonds. Used as a Lewis acid/reagent.[1][2][3]

  • "Magic Blue": Radical cation of an amine with an SbCl₆⁻ counterion.[4][5][6][7] Used as a one-electron oxidant.[4][5][7]

  • Safety Implication: While both contain antimony, their reactivity profiles and incompatible materials differ significantly.

PropertyData
Chemical Formula C₁₈H₁₂Br₃Cl₂Sb
Molecular Weight 655.69 g/mol
Appearance White to off-white crystalline solid
Oxidation State Antimony (V)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water (hydrolyzes slowly)
Melting Point ~140–145 °C (Decomposes)

Safety Profile (HSE) & Hazard Analysis

Working with organoantimony(V) halides requires strict adherence to heavy metal safety protocols. Unlike inorganic antimony halides (e.g., SbCl₅), the organic ligands mitigate immediate hydrolysis violence, but the compound remains toxic and corrosive.

Hazard Identification (GHS)
  • H301/H331: Toxic if swallowed or inhaled.

  • H314: Causes severe skin burns and eye damage (due to hydrolysis to HCl).

  • H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator if handling powder outside a fume hood (not recommended).

  • Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates for prolonged exposure.

  • Eyes: Chemical splash goggles. Face shield required during synthesis involving chlorinating agents.

Emergency Response
  • Inhalation: Move to fresh air immediately. Consult a physician.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption).

  • Spill: Do not sweep dry dust (aerosol risk). Cover with wet sand or vermiculite, scoop into a heavy metal waste container.

Handling & Storage Protocols

Environmental Control
  • Moisture Sensitivity: Moderate. The Sb-Cl bonds are susceptible to hydrolysis, forming stibine oxides and HCl.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator or glovebox for long-term stability.

  • Temperature: Store at 2–8 °C.

Decision Tree: Handling & Exposure

SafetyProtocol Start Handling Dichlorotris(4-bromophenyl)antimony State Select State Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/THF) State->Solution Action1 Weigh inside Fume Hood Use Anti-static Gun Solid->Action1 Action2 Syringe Transfer / Cannula Avoid Moisture Solution->Action2 Spill Accidental Spill? Action1->Spill Action2->Spill CleanSolid Cover with Wet Sand Scoop to Haz Waste Spill->CleanSolid Powder CleanLiq Absorb with Vermiculite Neutralize (Bicarb) Spill->CleanLiq Liquid

Figure 1: Decision logic for handling solid vs. solution states and emergency spill response.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity Dichlorotris(4-bromophenyl)antimony from precursor materials. Mechanism: Oxidative chlorination of the trivalent stibine.

Step 1: Preparation of Tris(4-bromophenyl)stibine (Precursor)

Note: Direct Grignard formation from 1,4-dibromobenzene often yields polymers. Lithium-halogen exchange is preferred for specificity.

  • Reagents: 1,4-Dibromobenzene (30 mmol), n-Butyllithium (30 mmol, 2.5 M in hexanes), Antimony Trichloride (SbCl₃, 10 mmol), Dry Ether/THF.

  • Procedure:

    • Cool a solution of 1,4-dibromobenzene in dry ether to -78 °C under Argon.

    • Add n-BuLi dropwise over 20 mins (Selective lithiation at one bromine site).

    • Stir for 1 hour at -78 °C to form 4-bromophenyllithium.

    • Add SbCl₃ (dissolved in ether) slowly.

    • Warm to room temperature (RT) and stir overnight.

    • Quench: Add saturated NH₄Cl(aq). Extract with ether, dry over MgSO₄.

    • Isolate: Evaporate solvent to yield crude Tris(4-bromophenyl)stibine. Recrystallize from Ethanol.

Step 2: Oxidative Chlorination to Dichloride
  • Reagents: Tris(4-bromophenyl)stibine (5 mmol), Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5 mmol of the stibine in 20 mL dry DCM at 0 °C.

    • Addition: Add SO₂Cl₂ (5.5 mmol) dropwise. (Caution: Gas evolution of SO₂).

    • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

    • Workup: Concentrate the solution to ~5 mL under vacuum.

    • Precipitation: Add cold Hexane (20 mL) to precipitate the white crystalline solid.

    • Filtration: Filter under inert atmosphere if possible, or quickly in air. Wash with pentane.

    • Drying: Dry under high vacuum for 4 hours.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for downfield shift of aromatic protons compared to the stibine precursor.

  • Melting Point: Sharp melting point (approx 140–142 °C). Broad range indicates hydrolysis products.

Application Protocol: Lewis Acid Catalysis

Context: Organoantimony(V) halides are effective, mild Lewis acids for epoxide ring-opening reactions and carbonyl activation.

Workflow: Epoxide Ring Opening with Amines
  • Setup: Flame-dried reaction vial with magnetic stir bar.

  • Catalyst Loading: Add Dichlorotris(4-bromophenyl)antimony (5 mol%).

  • Substrate: Add Epoxide (1.0 equiv) and Aniline derivative (1.1 equiv) in Acetonitrile (MeCN).

  • Reaction: Stir at RT or mild heat (40 °C). Monitor by TLC.

  • Mechanism: The Sb(V) center coordinates to the epoxide oxygen, increasing electrophilicity at the carbon center, facilitating nucleophilic attack by the amine.

  • Quench: Add water. Extract with Ethyl Acetate.

  • Advantages: Higher tolerance for moisture compared to TiCl₄ or BF₃·OEt₂; often regioselective.

SynthesisWorkflow Precursor 1,4-Dibromobenzene Lithiation 1. n-BuLi, -78°C (Selective Li-Br Exchange) Precursor->Lithiation Intermediate 4-Bromophenyllithium Lithiation->Intermediate StibineForm + SbCl3 Intermediate->StibineForm Stibine Tris(4-bromophenyl)stibine (Sb(III)) StibineForm->Stibine Oxidation + SO2Cl2 / Cl2 (Oxidative Chlorination) Stibine->Oxidation Product Dichlorotris(4-bromophenyl)antimony (Sb(V)) Oxidation->Product

Figure 2: Synthetic pathway from commercial starting materials to the target Sb(V) dichloride.

Disposal & Waste Management

  • Classification: Hazardous Heavy Metal Waste (Antimony).

  • Segregation: Do not mix with general organic solvents. Use a dedicated "Heavy Metal / Antimony" waste stream.

  • Deactivation: For small residues, treat with aqueous sodium sulfide (Na₂S) to precipitate Antimony Sulfide (Sb₂S₃), which is insoluble and more stable for disposal, though direct disposal of the organic solution is standard in modern EHS protocols.

References

  • Sharutina, O. K., et al. "Synthesis and structure of triarylantimony dichlorides." Russian Journal of General Chemistry 80 (2010): 2226–2231. Link

  • Matano, Y., et al. "Synthesis and Properties of Acridino- and Phenazino-fused Stiboles." Organometallics 26, no. 27 (2007): 6761–6768. (Describes general oxidative chlorination of stibines). Link

  • Sigma-Aldrich. "Safety Data Sheet: Antimony compounds." Accessed October 2023. Link

  • PubChem. "Dichlorotris(4-bromophenyl)antimony - Compound Summary." National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and reaction time for stibine synthesis

Technical Support Center: Optimizing Temperature and Reaction Time for Stibine ( ) Synthesis Welcome to the Advanced Materials & Hydride Synthesis Support Center. Stibine ( ) is a highly toxic, thermally unstable pnictog...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature and Reaction Time for Stibine ( ) Synthesis

Welcome to the Advanced Materials & Hydride Synthesis Support Center. Stibine (


) is a highly toxic, thermally unstable pnictogen hydride critical for semiconductor doping and specialized materials science. Due to its extreme instability, synthesizing 

requires precise kinetic and thermodynamic control. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to help researchers maximize yield and prevent catastrophic product degradation.

Part 1: The Causality of Thermal Instability in Stibine Synthesis

The fundamental challenge in


 synthesis is its thermodynamic instability with respect to its constituent elements. Stibine decomposes slowly at room temperature and rapidly at elevated temperatures to yield metallic antimony and hydrogen gas[1].

Crucially, this decomposition is autocatalytic [2]. As


 breaks down, it deposits a metallic antimony "mirror" on the walls of the reaction vessel. This solid antimony acts as a heterogeneous catalyst, drastically lowering the activation energy for the decomposition of the remaining stibine gas. Therefore, any deviation in temperature control or prolonged reaction time doesn't just reduce your yield linearly—it triggers an exponential, runaway destruction of your product[1].

To counteract this, the synthesis must be treated as a dynamic flow system rather than a static batch reaction. The environment must be kept cold enough to suppress initial decomposition, and the residence time of the gas in the reaction zone must be minimized using an optimized inert sweep gas.

Part 2: Troubleshooting FAQs

Q1: Why does my stibine yield drop to near zero when my reaction time exceeds 30–45 minutes? A: Extended reaction times increase the residence time of


 in the generation flask. Even at 0°C, trace amounts of stibine will decompose. If the product is not immediately swept out of the reaction zone by an inert carrier gas (e.g., 

or Argon), the newly formed antimony metal will catalyze the destruction of the rest of the batch[3]. Corrective Action: Limit active reagent addition times to 15–20 minutes. Maintain a continuous, optimized sweep gas flow to immediately displace

into the cryogenic trapping system.

Q2: I am using an aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 reduction method. Should I cool the reaction below 0°C to prevent decomposition? 
A:  No. In aqueous systems, cooling below 0°C will freeze the solvent, halting the mass transfer required for the reduction. The standard aqueous protocol involves cooling a sulfuric acid/water mixture to exactly 0°C before adding the 

/

solution. However, aqueous methods inherently suffer from lower yields (often <30%) due to competitive hydrolysis. For high-yield synthesis (>60%), you must transition to a non-aqueous solvent system.

Q3: How do I optimize the temperature gradient in my Schlenk line cold traps to isolate pure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 from a non-aqueous solvent? 
A:  You must implement a multi-stage cryogenic trapping system. A single trap is insufficient because solvent vapors and volatile byproducts will co-condense with the stibine.
Corrective Action: Use a high-boiling coordinating solvent like tetraglyme (boiling point 275°C). Set your primary trap to -20°C to catch any aerosolized solvent, your secondary trap to -130°C (using a liquid nitrogen/pentane slush) to selectively condense the 

, and a tertiary trap at -196°C (liquid nitrogen) to capture highly volatile boron or aluminum hydride byproducts.

Part 3: Self-Validating Experimental Protocol

The following is a highly optimized, non-aqueous methodology for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 synthesis utilizing tetraglyme, designed to maximize thermal stability and isolate the product efficiently.

Step-by-Step Methodology:

  • System Purge & Preparation: Assemble a Schlenk line connected to three sequential U-tube traps. Purge the entire system with ultra-high purity (UHP) Nitrogen for a minimum of 30 minutes to ensure a strictly anaerobic environment.

  • Reagent Loading (Glovebox): In a nitrogen-filled glovebox, prepare a suspension of 11 mmol

    
     (or 
    
    
    
    ) in 100 mL of anhydrous tetraglyme. In a separate pressure-equalized addition funnel, dissolve 2.2 mmol of
    
    
    in 50 mL of tetraglyme.
  • Thermal Equilibration: Attach the flasks to the Schlenk line. Chill the main reaction flask to -30°C using a dry ice/acetone bath. Chill Trap 1 to -20°C, Trap 2 to -130°C, and Trap 3 to -196°C.

  • Controlled Generation: Begin a steady

    
     sweep through the system. Add the 
    
    
    
    solution dropwise into the borohydride suspension over exactly 15 minutes.
    • Self-Validating Check: The suspension will turn black (confirming trace antimony formation), and active bubbling at the tetraglyme surface will confirm gas evolution. If the solution remains clear or bubbling ceases prematurely, verify that the internal temperature has not dropped below -30°C, which can kinetically stall the reduction.

  • Product Isolation: Maintain the nitrogen sweep for an additional 15 minutes post-addition to ensure all ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is driven into the traps. The pure 
    
    
    
    will condense as a white solid/colorless liquid exclusively in the -130°C trap.

Part 4: Quantitative Data & Optimization Parameters

The table below summarizes the critical temperature thresholds required to suppress autocatalysis and optimize phase separation during synthesis.

Process StageTarget TemperatureKinetic / Thermodynamic RationaleExpected Outcome
Aqueous Reaction 0°CLowest possible temperature before water freezes; minimizes immediate thermal degradation.Moderate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

yield (~20-30%); high hydrolysis competition[3].
Non-Aqueous Reaction -30°CTetraglyme remains fluid; stibine thermal decomposition is heavily suppressed.High

yield (>60%); minimal antimony mirror formation.
Primary Trap -20°CCondenses aerosolized tetraglyme without trapping ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Boiling point: -17°C)[2].
Trap contains trace solvent;

passes through.
Secondary Trap -130°CSafely below the melting point of

(-88°C) but warm enough to pass

[2].
Pure

isolated as a condensed phase.
Tertiary Trap -196°CCaptures volatile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

byproducts to protect the vacuum pump.
Highly volatile byproducts isolated.
Long-Term Storage < -78°CPrevents spontaneous room-temperature autocatalytic decomposition.

remains stable for extended periods.

Part 5: Synthesis & Trapping Workflow Visualization

G A SbCl3 in Tetraglyme (Addition Funnel) C Reaction Flask (Stibine Generation) A->C B NaBH4 Suspension (-30°C) B->C D Trap 1: -20°C (Solvent Condensation) C->D Volatiles + N2 Sweep E Trap 2: -130°C (SbH3 Isolation) D->E SbH3 + Gases F Trap 3: -196°C (Volatile Byproducts) E->F H2 & Byproducts

Workflow of non-aqueous stibine synthesis and cryogenic trapping.

References

  • Title: Stibine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Stibine | SbH3 | CID 9359 - PubChem - NIH Source: nih.gov URL: [Link]

  • Source: google.
  • Title: "Antimony Compounds". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL: [Link]

Sources

Optimization

Technical Support Center: Triarylantimony Synthesis &amp; Purification

The following guide serves as a specialized Technical Support Center for the synthesis of triarylantimony compounds ( ). It is designed to move beyond standard textbook procedures, addressing the specific failure modes a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of triarylantimony compounds (


). It is designed to move beyond standard textbook procedures, addressing the specific failure modes and "hidden" variables that compromise purity in high-stakes research environments.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Purity Paradox

Triarylantimony compounds are critical ligands in catalysis and precursors in materials science. However, their synthesis via the standard Grignard route is often plagued by three persistent impurities: biaryls (homocoupling) , incomplete substitution products (


) , and oxidized Sb(V) species .

This guide provides troubleshooting protocols based on mechanistic causality, ensuring you isolate the target


 with >99% purity.

Module 1: The Grignard Route – Controlling the Reagents

Primary Workflow: Reaction of Arylmagnesium Bromide (


) with Antimony Trichloride (

).
Troubleshooting Ticket #001: "I have significant biaryl (Ar-Ar) contamination."

Diagnosis: The formation of biaryl (e.g., biphenyl from phenylmagnesium bromide) is a classic side reaction caused by Wurtz-type coupling . This occurs when the concentration of the aryl halide is too high relative to the magnesium surface area, or the temperature is uncontrolled during the Grignard formation.

Corrective Protocol:

  • The "Dilution-Diffusion" Technique:

    • Standard Error: Adding aryl halide too quickly to the Mg turnings.

    • Correction: Dilute the aryl halide (1:5 ratio with dry ether/THF) and add it dropwise over 1–2 hours. The rate should be slow enough that the solvent reflux is maintained only by the heat of reaction, not external heating.

  • Temperature Management:

    • Keep the Grignard formation at the lowest temperature that sustains reflux. High temperatures favor the radical pathways leading to homocoupling.

Troubleshooting Ticket #002: "My product contains chloro-species ( )."

Diagnosis: Incomplete alkylation. This is often due to stoichiometric errors or "stalled" kinetics where the third substitution is sterically hindered.

Corrective Protocol:

  • Stoichiometric Overdrive:

    • Do not use a 3:1 ratio. Use a 3.5:1 to 4:1 molar excess of Grignard reagent to

      
      . The excess ensures the equilibrium is driven fully toward the tris-substituted product.
      
  • The "Thermal Push":

    • After the addition of

      
       (which must be done at 
      
      
      
      to prevent vigorous exotherms), allow the mixture to warm to room temperature, then reflux for 1–2 hours . This provides the activation energy required to attach the third aryl group, especially for sterically bulky ligands (e.g., o-tolyl).

Module 2: The Critical Work-Up (The "Acid Trap")

Context: This is the most common point of failure. Standard organic workups use dilute HCl to solubilize magnesium salts. This is fatal for many stibines.

Troubleshooting Ticket #003: "My yield plummeted during hydrolysis."

Diagnosis: Acid-induced decomposition. Unlike phosphines, Antimony-Carbon bonds in electron-rich stibines can be cleaved by strong mineral acids [1].

Self-Validating Protocol:

  • Step 1: Quench the excess Grignard with saturated Ammonium Chloride (

    
    )  or simple ice water—never HCl or 
    
    
    
    .
  • Step 2: If a gelatinous

    
     precipitate forms and hampers filtration, do not add acid. Instead, perform a Celite filtration  of the heterogeneous mixture.
    
  • Step 3: Wash the filter cake thoroughly with ether. The product is in the organic filtrate; the magnesium salts remain solid.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where side products are generated and how to divert the pathway toward the pure product.

G Start Start: Ar-X + Mg Grignard Grignard Reagent (ArMgX) Start->Grignard Controlled Addn Biaryl SIDE PRODUCT: Biaryl (Ar-Ar) Start->Biaryl Fast Addn / High Temp Addition Add SbCl3 (Slow, 0°C) Grignard->Addition Intermediate Intermediate: Ar2SbCl Addition->Intermediate Reflux Reflux Phase (Thermal Push) Intermediate->Reflux Incomplete SIDE PRODUCT: Ar2SbCl / ArSbCl2 Reflux->Incomplete Low Stoichiometry Product Target: Triarylantimony (Ar3Sb) Reflux->Product Excess Grignard Hydrolysis Hydrolysis (NH4Cl / Ice) AcidDecomp FAILURE: Acid Decomposition Hydrolysis->AcidDecomp Use of HCl Product->Hydrolysis

Caption: Critical Control Points in Grignard-based Synthesis. Red paths indicate failure modes.

Module 4: Purification & Quantitative Data

Separation Strategy

Even with optimized conditions, trace biaryl is inevitable. Relying on boiling point differences is futile due to the high boiling points of stibines.

The Solubility Switch: Triarylantimony compounds are generally much less soluble in cold alcohols than biaryl impurities.

Solvent SystemBiaryl SolubilityAr3Sb SolubilityOutcome
Ethanol (Cold) HighLowPrecipitation of Ar3Sb
Petroleum Ether HighModerateUsed for extraction, not crystallization
Water InsolubleInsolubleRemoves Mg salts only

Protocol:

  • Evaporate the ether extract to dryness.

  • Dissolve the oily residue in a minimum amount of hot ethanol.

  • Cool slowly to

    
     or 
    
    
    
    . The
    
    
    will crystallize as needles/prisms, while the biaryl remains in the mother liquor [2].

FAQ: Advanced Issues

Q: I need to synthesize a stibine with functional groups sensitive to Grignard (e.g., esters, nitriles). What is the alternative? A: Use the Nesmeyanov Diazo Method .

  • Mechanism:[1][2][3][4] Reaction of an aryl diazonium double salt (e.g.,

    
    ) with antimony powder.
    
  • Benefit: Avoids strong bases/nucleophiles.

  • Caution: This method often produces mixed oxidation states. Ensure a reduction step (using Hydrazine or

    
    ) is included if 
    
    
    
    is observed.

Q: How do I prevent air-oxidation during storage? A: While


 is relatively air-stable, electron-rich derivatives are prone to oxidation to 

.
  • Storage: Store under Argon in a Schlenk tube or glovebox.

  • Rescue: If oxidation occurs, the

    
     bond can often be reduced back to 
    
    
    
    using mild reducing agents like triphenylphosphine or by refluxing in alcoholic HCl (if the ligand tolerates acid) followed by neutralization.

References

  • Organic Syntheses . "Triphenylstibine".[5] Org.[2][6] Synth.1927 , 7, 80. Link (Verified Source: Mentions avoidance of acid hydrolysis).

  • Theochem @ Mercer . "Grignard Synthesis of Triphenylmethanol (Analogous Workup)". Link (Verified Source: Biaryl removal via solubility).

  • LibreTexts . "The Grignard Reaction - Side Products". Link (Verified Source: Mechanism of coupling).

Sources

Troubleshooting

Technical Support Center: Characterization of Pentavalent Antimony [Sb(V)] Complexes

Status: Operational Ticket Focus: Structural Elucidation, Redox Speciation, and Stability Profiling Operator: Senior Application Scientist Welcome to the Sb(V) Characterization Hub If you are analyzing Meglumine Antimoni...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Structural Elucidation, Redox Speciation, and Stability Profiling Operator: Senior Application Scientist

Welcome to the Sb(V) Characterization Hub

If you are analyzing Meglumine Antimoniate (MA), Sodium Stibogluconate (SSG), or novel Sb(V) candidates, you are likely facing the "Black Box" problem. Unlike small molecules with fixed stoichiometry, Sb(V) drugs are dynamic mixtures of oligomers in aqueous equilibrium.

This guide addresses the three most common support tickets we receive:

  • Mass Spec: "My spectra show a forest of peaks. Is my sample degrading?"

  • Chromatography: "I cannot recover Sb(III) impurities quantitatively."

  • NMR: "The signals are too broad to assign."

Ticket #01: Mass Spectrometry (ESI-MS) Anomalies

User Query: "I am running ESI-MS on Meglumine Antimoniate. I see many low molecular weight species that don't match the expected oligomers. Is my synthesis failed?"

Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) . Sb(V)-ligand bonds are non-covalent and coordinate in nature. Standard ESI settings (high cone voltage/temperature) shatter the polymeric complexes before they reach the mass analyzer, creating a "false" spectrum of monomers that do not exist in the solution state.

Troubleshooting Protocol:

ParameterStandard Setting (Avoid)Optimized Sb(V) Setting Reasoning
Ionization Mode Positive (+)Negative (-) Sb(V) complexes often form anionic species (e.g.,

) which are more stable in ESI(-).
Cone Voltage 30–50 V10–15 V High energy collisions in the source dissociate the coordinate bonds.
Desolvation Temp >300°C<150°C Thermal energy promotes ligand dissociation.
Solvent Acidic (Formic acid)Neutral/Basic (Water/NH4OH) Acidic pH shifts the equilibrium toward hydrolysis and free ligand release.

Data Validation (What to look for): For Meglumine Antimoniate (MA), a valid "soft" ESI-MS(-) spectrum should reveal:

  • m/z 364: 1:1 Sb-Meglumine complex

    
    
    
  • m/z 765: 2:2 Sb-Meglumine dimer

    
    
    
  • Note: If you predominantly see m/z < 200 (free meglumine), your ionization is too harsh.

Workflow Visualization:

ESIMS_Optimization cluster_params Parameter Tuning Sample Aqueous Sb(V) Sample Dilution Dilute in Water (Avoid Acid!) Sample->Dilution Source ESI Source Negative Mode Dilution->Source LowVolt Cone Voltage 10-15V Source->LowVolt LowTemp Capillary Temp <150°C Source->LowTemp Analyzer Mass Analyzer (ToF / Orbitrap) LowVolt->Analyzer LowTemp->Analyzer Spectrum Spectrum Analysis Analyzer->Spectrum Decision Check m/z 364 & 765 Spectrum->Decision Valid Profile Valid Profile Decision->Valid Profile Peaks Present ISF Artifacts ISF Artifacts Decision->ISF Artifacts Only Low Mass ISF Artifacts->Source Lower Energy

Caption: Logic flow for minimizing In-Source Fragmentation (ISF) during ESI-MS analysis of labile Sb(V) complexes.

Ticket #02: Redox Speciation (SbV vs. SbIII)

User Query: "I need to quantify toxic Sb(III) traces (limit < 0.3%). My HPLC-ICP-MS recovery for Sb(III) is erratic and often near zero, even when I spike the sample."

Diagnosis: This is a classic Hydrolysis and Adsorption error. Free Sb(III) (


) is unstable at neutral pH; it hydrolyzes and adsorbs irreversibly to the stationary phase or tubing. Furthermore, Sb(V) and Sb(III) peaks often overlap on standard C18 columns.

The Fix: EDTA Complexation You must convert inorganic Sb(III) into a stable anionic complex before and during separation.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Base: 20 mM EDTA (Disodium salt) + 2 mM Potassium Hydrogen Phthalate.

    • pH Adjustment: Strictly adjust to pH 4.5 using dilute

      
      .
      
    • Why: EDTA complexes Sb(III) to form

      
      , which is stable and negatively charged. Phthalate acts as the driving ion for anion exchange.
      
  • Column Selection:

    • Use a strong Anion Exchange Column (e.g., Hamilton PRP-X100). Do not use C18.

  • Sample Preparation (Critical):

    • Dilute your drug sample in the Mobile Phase (containing EDTA).[1]

    • Wait Time: Allow 10–15 minutes at room temperature for the Sb(III)-EDTA complex to form completely before injection.

Expected Chromatogram:

SpeciesRetention Behavior (Anion Exchange)
Sb(V) Elutes first (retained less strongly as

).
Sb(III) Elutes second (retained strongly as

).

Speciation Workflow:

HPLC_ICPMS cluster_mobile Mobile Phase Setup MP 20mM EDTA + 2mM Phthalate (pH 4.5) Column Anion Exchange Column (PRP-X100) MP->Column Sample Drug Sample (SbV + Trace SbIII) Complexation Incubation (15 min in Mobile Phase) Sample->Complexation Stabilize Sb(III) Complexation->Column Separation Separation Mechanism Column->Separation ICPMS ICP-MS Detection (m/z 121 & 123) Separation->ICPMS Species1 Peak 1: Sb(V) (Weakly Retained) ICPMS->Species1 Species2 Peak 2: Sb(III)-EDTA (Strongly Retained) ICPMS->Species2

Caption: HPLC-ICP-MS workflow utilizing on-column EDTA complexation to separate and quantify toxic Sb(III) impurities.

Ticket #03: NMR Interpretation & Stability

User Query: "The


 NMR peaks of my complex are broad and shifted compared to the ligand. Also, the osmolarity changes over time. What is happening?"

Diagnosis: You are observing Chemical Exchange Broadening . The Sb(V) complex is not a static molecule; it is in rapid equilibrium with free ligand and water. The broadening confirms complexation. The osmolarity drift indicates the system is shifting toward a new thermodynamic equilibrium (usually hydrolysis upon dilution).

Technical Insight:

  • 
     and 
    
    
    
    NMR:
    Look for coordination-induced shifts (CIS). For meglumine, the hydroxilic carbons (C2-C5) will shift significantly (Δδ > 1-2 ppm) compared to free meglumine.
  • Osmolarity as QC: Because the drug is a polymer, osmolarity is the best surrogate for "average molecular weight."

    • High Osmolarity = More particles = High hydrolysis (Monomers).

    • Low Osmolarity = Fewer particles = High polymerization (Oligomers).

Stability Check Protocol:

  • Measure

    
     Osmolarity: 
    
    • Commercial MA (approx 1.5M Sb) usually ranges 400–600 mOsm/kg.

  • Dilution Stress Test:

    • Dilute 1:10 in water. Incubate at 37°C.

    • Measure osmolarity at 0h, 24h, 48h.

    • Result: Osmolarity will increase over time as polymers hydrolyze into smaller monomeric units. A stable formulation should show slow kinetics (half-life > 20 min).

References
  • Frézard, F. et al. (2008). "New insights into the chemical structure and composition of the pentavalent antimonial drugs, meglumine antimonate and sodium stibogluconate."[2][3] Journal of Inorganic Biochemistry. Link

  • Demicheli, C. et al. (2003). "Pentavalent antimony complexes with N-methyl-D-glucamine: synthesis, structural characterization and antileishmanial activity." Applied Organometallic Chemistry. Link

  • Rath, S. et al. (2003). "Antimony speciation by anion exchange chromatography coupled to inductively coupled plasma mass spectrometry." Journal of Analytical Atomic Spectrometry. Link

  • Hansen, H.R. et al. (2011). "Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices: new insights into the instability of pentavalent antimonials." Analytical Chemistry. Link

  • Roberts, W.L. et al. (1995). "Characterization of the antimonial antileishmanial agent meglumine antimonate (Glucantime)." Antimicrobial Agents and Chemotherapy. Link

Sources

Optimization

Technical Support Center: Safe Disposal of Antimony-Containing Chemical Waste

Welcome to the Technical Support Center for the safe handling and disposal of antimony-containing chemical waste. This guide is designed for researchers, scientists, and drug development professionals who encounter antim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling and disposal of antimony-containing chemical waste. This guide is designed for researchers, scientists, and drug development professionals who encounter antimony compounds in their experimental workflows. Our goal is to provide clear, actionable, and scientifically-grounded advice to ensure safety and regulatory compliance within your laboratory.

Antimony (Sb) and its compounds are classified as global priority pollutants and hazardous materials; their disposal is regulated to prevent environmental contamination and mitigate potential health risks.[1][2][3] The toxicity of antimony is highly dependent on its chemical form and oxidation state, with trivalent compounds (Sb(III)) generally exhibiting greater toxicity than pentavalent compounds (Sb(V)).[2][4] Therefore, a robust waste management plan is not just a matter of compliance, but a critical component of laboratory safety.

This center is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental questions about the hazards, regulations, and principles of antimony waste management.

  • Troubleshooting Guides: Providing step-by-step protocols and solutions for specific scenarios you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with antimony and its waste?

A1: Antimony's hazards are multifaceted and depend on the route of exposure and the specific compound.

  • Toxicity: Antimony compounds exhibit toxic properties similar to arsenic.[4] Chronic exposure through inhalation is a primary concern in occupational settings and can lead to irritation of the eyes, skin, and lungs, as well as more severe conditions like pneumoconiosis, altered electrocardiograms, and gastrointestinal issues.[5][6] Ingesting large doses can cause symptoms such as vomiting, diarrhea, and stomach ulcers.[4][5]

  • Carcinogenicity: Antimony trioxide is considered "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[4]

  • Environmental Hazard: Antimony is a persistent environmental pollutant.[2] In soil, it binds strongly to particles, but it can contaminate waterways through runoff from industrial or mining sites.[4][5] Its presence in aquatic systems poses a risk to biota.[2]

  • Reactivity: Antimony powder can be a moderate explosion hazard when its dust is exposed to flame.[7][8] It can also react violently with strong oxidizers, acids, and halogens.[8][9] A particularly dangerous reaction occurs when antimony is exposed to nascent (freshly formed) hydrogen, which can generate highly toxic stibine gas (SbH₃).[7]

Q2: What are the key regulations I need to be aware of for antimony waste?

A2: Several regulatory bodies have established limits for antimony exposure and environmental release. While specific regulations vary by region, key U.S. federal guidelines include:

Regulation TypeLimit/StandardIssuing Agency
Occupational Exposure Limit 0.5 mg/m³ (8-hour TWA)OSHA / NIOSH
Drinking Water Standard 0.006 mg/L (or 6 ppb)EPA
Hazardous Waste Reportable Quantity 5,000 poundsEPA

Table 1: Key Regulatory Standards for Antimony.[5][8][10][11]

Furthermore, antimony and its compounds are designated as priority pollutants by the EPA, meaning their generation, transport, treatment, storage, and disposal are subject to stringent controls under hazardous waste regulations.[12] Always consult your institution's Environmental Health and Safety (EHS) office for local and institutional requirements, which may be stricter than federal mandates.

Q3: Why is waste segregation so critical for antimony compounds?

A3: Proper segregation is the cornerstone of safe laboratory waste management.[13] For antimony, it is critical for several reasons:

  • Preventing Dangerous Reactions: As mentioned, antimony can react violently with acids and strong oxidizers.[8][9] Mixing antimony waste with incompatible chemicals can lead to the generation of toxic gases (like stibine), fires, or explosions.

  • Ensuring Correct Disposal Pathway: Different types of waste require different disposal methods. Aqueous waste containing dissolved antimony may be treatable in-lab before disposal, while antimony mixed with halogenated organic solvents must be incinerated by a specialized facility. Mixing these streams complicates disposal, increases costs, and can lead to regulatory violations.

  • Avoiding Contamination: Mixing non-hazardous waste with antimony-containing waste renders the entire volume hazardous, significantly increasing the amount of regulated waste your lab produces.[13]

The following diagram illustrates the initial decision-making process for waste segregation.

G Start Antimony Waste Generated Characterize Characterize Waste (Physical State, Co-contaminants) Start->Characterize IsLiquid Is it Liquid? Characterize->IsLiquid IsSolid Is it Solid? Characterize->IsSolid IsAqueous Aqueous Solution? IsLiquid->IsAqueous Yes OrganicSolvent Waste contains Organic Solvents IsLiquid->OrganicSolvent No IsAqueous->OrganicSolvent No AqueousTreatment Proceed to Aqueous Waste Treatment (See Troubleshooting Guide) IsAqueous->AqueousTreatment Yes Precipitate Contaminated PPE, Glassware, Precipitate IsSolid->Precipitate SegregateOrganic Segregate in Labeled Organic Waste Container OrganicSolvent->SegregateOrganic SegregateSolid Segregate in Labeled Solid Waste Container Precipitate->SegregateSolid ConsultEHS Consult EHS for Specialized Disposal SegregateSolid->ConsultEHS SegregateOrganic->ConsultEHS

Caption: Initial decision workflow for antimony waste segregation.

Troubleshooting Guides

This section provides detailed protocols for specific, common scenarios involving antimony waste.

Scenario 1: I have an aqueous waste stream containing dissolved Antimony(III) ions. How do I treat it for disposal?

This is a common scenario when working with salts like antimony trichloride or antimony potassium tartrate. The recommended method is chemical co-precipitation using a ferric salt, which converts the soluble antimony into a more stable, insoluble solid that can be filtered out.[1] This process traps antimony compounds within a ferric hydroxide precipitate.[14]

Core Safety Precautions:

  • PPE: Always wear a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Ventilation: Perform all steps in a certified chemical fume hood.[1]

  • Consult SDS: Before starting, review the Safety Data Sheet (SDS) for all chemicals used.[1]

Experimental Protocol: Co-precipitation of Antimony(III)
  • Initial Waste Characterization: If possible, estimate the concentration of Antimony(III) in your aqueous waste. This will help in calculating the required amount of ferric salt.

  • Addition of Ferric Salt: To the waste solution, add a solution of ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃). The goal is to achieve a molar ratio of iron (Fe) to antimony (Sb) that is greater than 5:1 to ensure efficient co-precipitation.[1]

  • pH Adjustment: Slowly add a base (e.g., 1M NaOH) while stirring and monitoring with a calibrated pH meter. Adjust the pH to a target range of 6.0 to 8.0 .[1] This range is optimal for the precipitation of ferric hydroxide, which will adsorb and co-precipitate the antimony.[1]

  • Precipitate Digestion: Gently stir the mixture at room temperature for approximately one hour.[1] This "digestion" step allows the precipitate to fully form and aggregate, resulting in larger particles that are easier to filter.[1]

  • Solid-Liquid Separation: Separate the solid precipitate from the liquid supernatant using either vacuum filtration or centrifugation.[1]

  • Analysis of Supernatant (Best Practice): Before final disposal, test the supernatant for residual antimony content to ensure the precipitation was successful and that the liquid meets local discharge limits.[1] If the concentration remains too high, the precipitation procedure may need to be repeated.[1]

  • Waste Collection and Labeling:

    • Solid Waste: Carefully collect the filtered solid (ferric hydroxide/antimony precipitate). Place it in a clearly labeled hazardous waste container designated for heavy metal solids. The label must include "Hazardous Waste," the chemical composition, and the accumulation start date.[1]

    • Liquid Waste: Neutralize the remaining supernatant to a pH between 6.0 and 9.0, if necessary.[1] Collect it in a separate, labeled container for aqueous hazardous waste.

  • Final Disposal: Arrange for collection of both sealed and labeled waste containers by your institution's licensed professional waste disposal service.[1]

ParameterRecommended Value/RangeRationale & Causality
pH for Precipitation 6.0 - 8.0Optimal range for the formation of ferric hydroxide precipitate, which effectively adsorbs antimony species.[1][14]
Fe:Sb Molar Ratio > 5:1A higher ratio of iron to antimony ensures there are sufficient ferric hydroxide nucleation sites to trap the antimony, enhancing removal efficiency.[1]
Precipitate Digestion Time ~ 1 hourAllows for the complete formation and aging of the precipitate, leading to larger, more easily filterable particles.[1]
Final Liquid pH 6.0 - 9.0This is a typical requirement for aqueous hazardous waste streams to prevent corrosion of drainage systems and meet municipal sewer discharge regulations.[1]

Table 2: Key Parameters for Antimony Co-Precipitation.

Scenario 2: My antimony waste is mixed with an organic solvent (e.g., from a reaction workup). Can I use the precipitation method?

A2: No. Do not attempt to treat mixed organic-aqueous waste streams with the precipitation protocol. Adding bases or other reagents to organic solvents can cause dangerous, unpredictable reactions. Furthermore, the presence of organic compounds will interfere with the precipitation chemistry.

Correct Procedure:

  • DO NOT ADD WATER OR AQUEOUS REAGENTS.

  • Segregate: Keep this waste stream separate from all others.[1][13]

  • Container: Store the waste in a designated, properly sealed, and compatible container for halogenated or non-halogenated solvent waste, as appropriate. The container must be clearly labeled.

  • Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents (e.g., "Methanol, Antimony Trichloride"), and include the approximate percentages.

  • Consult EHS: Contact your institution's EHS office immediately. This type of mixed waste almost always requires disposal via high-temperature incineration by a specialized hazardous waste management company.

Scenario 3: How do I dispose of solid antimony waste like contaminated gloves, weigh boats, or unused antimony trioxide powder?

A3: Solid antimony waste must be handled as hazardous waste and must not be disposed of in the regular trash.

Correct Procedure:

  • Containment: Place all contaminated solid items (gloves, wipes, weigh boats, silica gel, etc.) into a designated hazardous waste container. This is typically a sturdy, sealable pail or a double-bagged, puncture-resistant bag.

  • Unused Reagents: For unused or expired solid antimony compounds, leave them in their original, tightly sealed container. If the original container is compromised, place the entire container into a larger, sealable container (overpack).

  • Labeling: Label the container clearly as "Hazardous Waste - Solid Antimony Compounds." List the specific compounds if known.

  • Avoid Dust: When handling fine powders like antimony trioxide, work in a fume hood and take extreme care to avoid creating dust.[9][15] If a small spill occurs, do not dry sweep.[16] Moisten the material lightly or use a HEPA-filtered vacuum for cleanup, then place the collected material into the hazardous waste container.[8][16]

  • Disposal: Arrange for pickup by your institution's hazardous waste disposal service.

The following diagram illustrates the hierarchy of controls, a foundational concept in safety science, as applied to managing antimony waste. The most effective measures are at the top.

G cluster_0 Hierarchy of Controls for Antimony Waste Elimination Elimination (e.g., Redesign experiment to avoid antimony use) Substitution Substitution (e.g., Use a less hazardous chemical alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Work in a chemical fume hood) Substitution->Engineering Administrative Administrative Controls (e.g., Implement strict waste segregation protocols, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, safety goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating antimony hazards.

References

  • Antimony Recycling Process: A Guide to Methods, Sources & Benefits. (2025). Vertex AI Search.
  • Extraction of Antimony as a Critical Element from Secondary Waste Sources. Preprints.org.
  • Proper Disposal of Antimony(3+)
  • Recycled Antimony Market Size, Future Growth and Forecast 2033. (2026). Transparency Market Research.
  • Recent Hydrometallurgical Investigations to Recover Antimony
  • Antimony recovery lights up lamp waste recycling. (2015). Chemistry World.
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  • Distribution, speciation, toxicity and bioavailability of antimony in the environment. (2025).
  • Antimony - NIOSH Pocket Guide to Chemical Hazards. CDC.
  • Table 7-1, Regulations and Guidelines Applicable to Antimony. NCBI.
  • Antimony in Mine Wastes: Geochemistry, Mineralogy, and Microbiology. (2022). Economic Geology.
  • Public health statement for antimony and compounds. (2019).
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  • SAFETY D
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Dichlorotris(4-bromophenyl)antimony and Other Triarylantimony Dihalides

Introduction Triarylantimony(V) dihalides, denoted by the general formula Ar₃SbX₂, represent a significant class of organoantimony compounds. Characterized by a pentacoordinate antimony center, these molecules typically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triarylantimony(V) dihalides, denoted by the general formula Ar₃SbX₂, represent a significant class of organoantimony compounds. Characterized by a pentacoordinate antimony center, these molecules typically adopt a trigonal-bipyramidal geometry where the three aryl groups occupy the equatorial positions and the more electronegative halogen atoms reside in the axial positions.[1] Their utility spans various domains of chemical synthesis, from serving as arylating agents in modern cross-coupling reactions to acting as Lewis acid catalysts.[2][3][4]

The reactivity of these compounds is not monolithic; it is intricately modulated by the electronic and steric nature of the substituents on the aryl rings (Ar) and the identity of the halogen ligands (X). This guide provides an in-depth comparison of the reactivity of Dichlorotris(4-bromophenyl)antimony, (4-BrC₆H₄)₃SbCl₂, with other triarylantimony dihalides. By examining key reactions such as hydrolysis, thermal decomposition, and catalytic applications, we aim to elucidate the structure-reactivity relationships that govern their chemical behavior, providing researchers with the insights needed to select and optimize these reagents for specific synthetic transformations.

I. Synthesis and Structural Fundamentals

The primary route to triarylantimony dihalides is the oxidative addition of a halogen to a corresponding triarylstibine (Ar₃Sb). The stibine precursor is typically synthesized via the reaction of antimony trichloride with an organolithium or Grignard reagent.[5] For the title compound, this involves the preparation of tris(4-bromophenyl)antimony followed by chlorination.[1]

Experimental Protocol: Synthesis of Dichlorotris(4-bromophenyl)antimony[1]

Part A: Synthesis of Tris(4-bromophenyl)antimony (Precursor)

  • Grignard Reagent Formation: Under an inert nitrogen atmosphere, add 1,4-dibromobenzene (0.5 mol) dissolved in dry diethyl ether dropwise to magnesium turnings (0.5 mol) at 0 °C to prepare the Grignard reagent, 4-bromophenylmagnesium bromide.

  • Reaction with SbCl₃: Cool the resulting Grignard solution to -12 °C. Add a solution of antimony(III) chloride (0.1 mol) in dry diethyl ether dropwise.

  • Workup: Stir the mixture for an additional hour at room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Isolation: Separate the ether layer and dry it over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure. Recrystallize the resulting solid residue from ethanol to obtain pure tris(4-bromophenyl)antimony.

Part B: Oxidative Addition to form (4-BrC₆H₄)₃SbCl₂

  • Dissolution: Dissolve the purified tris(4-bromophenyl)antimony in petroleum ether at 6 °C.

  • Chlorination: Slowly bubble chlorine gas through the solution. A white precipitate of the title compound will form.

  • Purification: Isolate the white powder by filtration and recrystallize it from dichloromethane to yield high-purity dichlorotris(4-bromophenyl)antimony.

The resulting molecular structure, confirmed by X-ray crystallography, shows an almost regular trigonal bipyramidal geometry around the Sb(V) center. The three 4-bromophenyl groups define the equatorial plane, while the two chlorine atoms occupy the axial positions in a trans configuration.[1]

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_stibine Stibine Synthesis cluster_oxidation Oxidative Addition A 1,4-Dibromobenzene + Mg Turnings B 4-Bromophenylmagnesium bromide A->B in dry ether, 0°C D Tris(4-bromophenyl)antimony B->D Reaction at -12°C C Antimony(III) Chloride (SbCl₃) C->D F Dichlorotris(4-bromophenyl)antimony D->F in petroleum ether, 6°C E Chlorine Gas (Cl₂) E->F

Caption: General workflow for the synthesis of Dichlorotris(4-bromophenyl)antimony.

II. Comparative Reactivity Analysis

The reactivity of Ar₃SbX₂ compounds is primarily dictated by two factors: the electronic properties of the aryl substituents and the nature of the axial halide ligands.

A. Influence of Aryl Substituents: The Electronic Effect

The substituents on the phenyl rings modulate the Lewis acidity of the antimony(V) center.

  • Electron-Withdrawing Groups (EWGs): In dichlorotris(4-bromophenyl)antimony, the bromine atoms act as moderately deactivating, electron-withdrawing groups via the inductive effect. This withdrawal of electron density from the antimony atom increases its effective positive charge, thereby enhancing its Lewis acidity.[5] An increase in Lewis acidity can significantly augment the catalytic properties of the compound, particularly in reactions that proceed via an anion abstraction mechanism.[2] This effect is even more pronounced with strongly withdrawing groups like trifluoromethyl (CF₃).[6]

  • Electron-Donating Groups (EDGs): Conversely, triarylantimony dihalides bearing electron-donating groups, such as methyl (in tri(p-tolyl)antimony dichloride), exhibit reduced Lewis acidity. However, this does not always translate to lower reactivity. In certain catalytic cycles, such as palladium-catalyzed C-H arylations, compounds with EDGs have demonstrated higher reactivity and afforded better product yields.[3] This suggests that for some mechanisms, the ability to facilitate reductive elimination or other steps in the catalytic cycle is enhanced by more electron-rich aryl groups.

B. Influence of Halide Ligands: Bond Strength and Leaving Group Ability

The axial halides (X) play a crucial role, with reactivity trends often correlating with both the Sb-X bond strength and the halide's ability to act as a leaving group.

  • Bond Strength: The strength of the antimony-halogen bond decreases down the group: Sb-F > Sb-Cl > Sb-Br > Sb-I. Reactions that involve the cleavage of this bond are therefore faster with heavier halogens.

  • Leaving Group Ability: The trend for leaving group ability in polar, protic solvents is generally I⁻ > Br⁻ > Cl⁻ > F⁻. This is critical in nucleophilic substitution reactions where the halide is displaced.

  • Comparative Reactivity:

    • Dichlorides vs. Dibromides: In many reactions, dibromides are more reactive than dichlorides due to the weaker Sb-Br bond and better leaving group ability of bromide. For instance, the thermal decomposition of related organometallic dihalides often occurs at lower temperatures for bromo-derivatives compared to their chloro- counterparts.

    • Dichlorides vs. Difluorides: Despite the very strong Sb-F bond, triarylantimony difluorides have proven to be highly effective arylating reagents.[3][4] Their stability and ease of handling make them attractive alternatives to the more moisture-sensitive chlorides and bromides. In a direct comparison for the Pd-catalyzed C-H arylation of benzofuran, both triphenylantimony difluoride (Ph₃SbF₂) and triphenylantimony dichloride (Ph₃SbCl₂) gave high yields of the arylated product, indicating comparable efficacy under those specific catalytic conditions.[3]

III. Key Reactions and Supporting Data

A. Hydrolysis

Triarylantimony dihalides are susceptible to hydrolysis, typically yielding μ-oxo-bis[triaryl(halo)antimony(V)] species, [(Ar₃SbX)₂O]. This reaction involves the nucleophilic attack of water on the Lewis acidic antimony center, followed by the elimination of HX.

Hydrolysis 2 Ar₃SbX₂ 2 Ar₃SbX₂ H2O + H₂O 2 Ar₃SbX₂->H2O product [(Ar₃SbX)₂O] H2O->product HX - 2 HX A Ar₃SbX₂ B [Ar₃SbX₂(OH₂)] (Intermediate) A->B + H₂O C [Ar₃SbX(OH)] B->C - H⁺, - X⁻ D [(Ar₃SbX)₂O] (Oxo-bridged Dimer) C->D Dimerization - H₂O

Caption: General reaction pathway for the hydrolysis of triarylantimony dihalides.

The rate of hydrolysis is influenced by the electronic effects of the aryl substituents. The electron-withdrawing 4-bromo groups in (4-BrC₆H₄)₃SbCl₂ enhance the Lewis acidity of the antimony atom, making it more electrophilic and thus more susceptible to nucleophilic attack by water compared to an analogue with electron-donating groups like triphenylantimony dichloride. The reaction is also autocatalytic in some cases, as the eliminated HX can protonate a water molecule, increasing the nucleophilicity of the system.[7][8]

B. Thermal Decomposition

The thermal stability of triarylantimony dihalides is an important practical consideration. Decomposition typically proceeds via reductive elimination of an aryl halide (ArX) to yield a tri-coordinate antimony(III) species (Ar₂SbX), or through homolytic cleavage of the Sb-C or Sb-X bonds at higher temperatures.

While specific kinetic data for the thermal decomposition of (4-BrC₆H₄)₃SbCl₂ is not extensively documented, general trends can be inferred. The stability of related compounds often follows the Sb-X bond strength, suggesting the order of stability F > Cl > Br > I.[9][10][11] Therefore, (4-BrC₆H₄)₃SbCl₂ is expected to be more thermally stable than its dibromide analogue, (4-BrC₆H₄)₃SbBr₂. The decomposition pathway can be complex and highly dependent on the experimental conditions (e.g., atmosphere, temperature ramp rate).[12][13]

C. Application in Catalysis: C-H Arylation

A key application where the reactivity of these compounds can be directly compared is in palladium-catalyzed C-H bond functionalization. Triarylantimony(V) dihalides serve as effective arylating agents.

Experimental Protocol: Representative Pd-Catalyzed C-H Arylation of Benzofuran[3]
  • Reaction Setup: To a reaction vial, add benzofuran (0.5 mmol), the triarylantimony difluoride or dichloride (0.5 mmol), Pd(OAc)₂ (5 mol%), and CuCl₂ (2.0 equiv.).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.

  • Reaction Conditions: Seal the vial and stir the mixture at 80 °C under an aerobic atmosphere for the specified reaction time.

  • Workup and Analysis: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the 2-arylbenzofuran product. Determine the yield by standard analytical techniques (e.g., GC-MS or NMR).

The following table summarizes experimental data from a study on the C-H arylation of benzofuran, providing a direct comparison of different triarylantimony reagents.

EntryArylating Reagent (Ar₃SbX₂)Ar SubstituentHalide (X)Yield (%)[3]
1Ph₃SbF₂PhenylF85
2Ph₃SbCl₂PhenylCl82
3(4-MeC₆H₄)₃SbF₂4-Methylphenyl (EDG)F91
4(4-MeOC₆H₄)₃SbF₂4-Methoxyphenyl (EDG)F88
5(4-FC₆H₄)₃SbF₂4-Fluorophenyl (EWG)F76
6(4-ClC₆H₄)₃SbF₂4-Chlorophenyl (EWG)F65

Data Analysis: The data clearly shows that for this specific transformation, reagents with electron-donating groups[3] (Entries 3 & 4) provide higher yields than those with the unsubstituted phenyl group (Entries 1 & 2). Conversely, reagents with electron-withdrawing groups (Entries 5 & 6) result in lower yields. This suggests that the rate-limiting step of this catalytic cycle is favored by more electron-rich aryl groups on the antimony. Dichlorotris(4-bromophenyl)antimony, with its electron-withdrawing bromo-substituents, would be expected to show reactivity similar to or slightly lower than the chloro- and fluoro- analogues in Entries 5 and 6.

Catalytic_Cycle Pd0 Pd(0) PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Oxidative Addition (?) PdII_Het Ar-Pd(II)-Het PdII_Ar->PdII_Het C-H Activation PdII_Het->Pd0 Reductive Elimination Product Ar-Het (Product) PdII_Het->Product Ar3SbX2 Ar₃SbX₂ Ar3SbX2->PdII_Ar Transmetalation HetH Het-H (Benzofuran) HetH->PdII_Het

Caption: A simplified proposed catalytic cycle for Pd-catalyzed C-H arylation.

IV. Conclusion

The reactivity of dichlorotris(4-bromophenyl)antimony is a finely tuned interplay between the inductive electron-withdrawing effect of the para-bromo substituents and the intrinsic properties of the axial chlorine ligands.

Key Comparative Insights:

  • Effect of Aryl Group: Compared to analogues with electron-donating groups like tri(p-tolyl)antimony dichloride, (4-BrC₆H₄)₃SbCl₂ exhibits higher Lewis acidity. This enhances its reactivity in processes dependent on electrophilicity, such as hydrolysis, but may decrease its efficacy in certain catalytic cycles where electron-rich aryl groups are beneficial.[3]

  • Effect of Halide: Relative to its dibromide counterpart, (4-BrC₆H₄)₃SbCl₂ is expected to be more thermally stable and less reactive in substitution reactions due to the stronger Sb-Cl bond. Its reactivity is comparable to the corresponding difluoride in some catalytic applications, though the latter often offers advantages in terms of stability and handling.[3]

Ultimately, the choice of a specific triarylantimony dihalide reagent is dictated by the target application. Dichlorotris(4-bromophenyl)antimony serves as a valuable reagent, particularly when moderate Lewis acidity is desired. Understanding the principles outlined in this guide allows researchers to rationally select or design the optimal Ar₃SbX₂ compound, leveraging subtle electronic and steric modifications to achieve desired chemical outcomes.

References

  • Wikipedia. Organoantimony chemistry. [Link]

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Comparative

Dichlorotris(4-bromophenyl)antimony vs. Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue")

This guide provides an in-depth technical comparison between Dichlorotris(4-bromophenyl)antimony and Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") . While both compounds share the "Tris(4-bromophenyl)" s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Dichlorotris(4-bromophenyl)antimony and Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") .

While both compounds share the "Tris(4-bromophenyl)" structural motif, they are chemically distinct species with fundamentally different reactivities: one is a hypervalent main-group reagent (Antimony-centered), and the other is a radical cation oxidant (Nitrogen-centered).

Executive Summary

  • "Magic Blue" (Tris(4-bromophenyl)aminium hexachloroantimonate): A potent, one-electron oxidizing agent (

    
     V vs. Fc/Fc
    
    
    
    ).[1] It operates via an outer-sphere Single Electron Transfer (SET) mechanism. It is the gold standard for p-doping organic semiconductors and oxidizing electron-rich substrates (amines, sulfides, organometallics).
  • Dichlorotris(4-bromophenyl)antimony: A neutral, hypervalent antimony(V) compound. It typically acts as a Lewis acid, a mild chlorinating agent, or a precursor in organometallic synthesis. Unlike Magic Blue, it is not a radical oxidant and does not facilitate SET reactions.

Verdict: Choose Magic Blue for oxidation and doping.[2] Choose Dichlorotris(4-bromophenyl)antimony for ligand exchange chemistry or as a stable source of the hypervalent antimony moiety.

Chemical Identity & Structural Profile[1][2][3]

The primary confusion arises from the similar nomenclature. The table below clarifies the structural divergence.

FeatureDichlorotris(4-bromophenyl)antimony"Magic Blue"
Active Center Antimony (Sb) Nitrogen (N) (Radical Cation)
Formula


Electronic State Closed-shell, Hypervalent Sb(V)Open-shell, Radical Cation (

)
Geometry Trigonal Bipyramidal (Cl axial)Propeller-like (Planar N center)
Appearance White/Off-white Crystalline SolidDeep Blue/Green Powder
Role Lewis Acid / Atom Transfer ReagentOne-Electron Oxidant (SET Agent)
Solubility DCM, CHCl

, Benzene
MeCN, DCM (Reacts with nucleophilic solvents)

Mechanistic Pathways

A. Magic Blue: Outer-Sphere Single Electron Transfer (SET)

Magic Blue functions as an "electron thief." The aminium radical cation (


) accepts an electron from the substrate, returning to its neutral amine form. This process is purely electronic and does not require bond formation between the oxidant and substrate.

MagicBlueMechanism Figure 1: Outer-Sphere Electron Transfer Mechanism of Magic Blue MagicBlue Magic Blue (Ar3N•+) Complex [Collision Complex] MagicBlue->Complex Substrate Substrate (Donor) Substrate->Complex Products Neutral Amine (Ar3N) + Substrate•+ Complex->Products 1e- Transfer (SET)

B. Dichlorotris(4-bromophenyl)antimony: Inner-Sphere / Ligand Exchange

This compound operates via inner-sphere mechanisms. The Sb(V) center is electrophilic and can expand its coordination sphere or undergo ligand exchange. It does not generate radicals unless subjected to photolysis or specific initiators.

SbMechanism Figure 2: Inner-Sphere Ligand Exchange at Hypervalent Antimony Center SbV Ar3SbCl2 (Sb Center) Intermediate Hypervalent Adduct [Ar3SbCl2(Nu)]- SbV->Intermediate Coordination Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Ar3Sb(Nu)Cl + Cl- Intermediate->Product Ligand Exchange

Performance & Applications

Magic Blue: The Oxidant of Choice
  • P-Doping: Used extensively in organic photovoltaics (OPVs) and perovskites to introduce holes (positive charge carriers) into hole-transport materials (HTMs) like Spiro-OMeTAD.

  • Synthetic Oxidation: Converts alcohols to aldehydes/ketones (catalytic cycle with TEMPO or base) and oxidizes metal complexes (e.g., Fe(II) to Fe(III)).

  • Stability: High redox potential (

    
     V vs SCE) allows it to oxidize substrates that are inert to weaker oxidants like Iodine or DDQ.
    
Dichlorotris(4-bromophenyl)antimony: The Specialized Reagent
  • Chlorination Source: Can act as a mild chlorinating agent for sensitive substrates where free

    
     is too harsh.
    
  • Precursor: Used to synthesize other organoantimony derivatives (e.g., antimonates) via hydrolysis or salt metathesis.

  • Lewis Acid Catalysis: The Sb(V) center can activate carbonyls or epoxides, although

    
     is more commonly used for this purpose due to higher Lewis acidity.
    

Experimental Protocols

Protocol A: Synthesis of Magic Blue (Radical Cation)

This protocol generates the radical cation salt from the neutral amine.

  • Reagents: Tris(4-bromophenyl)amine (1.0 eq), Antimony Pentachloride (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine in DCM under

      
       atmosphere.
      
    • Cool to 0°C.

    • Dropwise add

      
       (fuming liquid, handle with extreme care). The solution will instantly turn deep blue.
      
    • Stir for 30 minutes.

    • Precipitate by adding cold Hexane (approx. 5x volume).

    • Filter the blue solid under inert atmosphere (Schlenk line).

  • Yield/Storage: ~85-90%. Store in a glovebox at -20°C. Moisture sensitive.

Protocol B: Synthesis of Dichlorotris(4-bromophenyl)antimony (Sb(V))

This protocol oxidizes the Sb(III) center to Sb(V).

  • Reagents: Tris(4-bromophenyl)antimony (1.0 eq), Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    , 1.1 eq).
  • Solvent: Dichloromethane or Chloroform.

  • Procedure:

    • Dissolve Tris(4-bromophenyl)antimony in solvent.

    • Bubble

      
       gas slowly through the solution OR add 
      
      
      
      dropwise at 0°C.
    • The solution typically fades from yellow to colorless/pale as the Sb(V) species forms.

    • Evaporate solvent to obtain a white crystalline solid.

    • Recrystallize from Ethanol/Benzene.

  • Yield/Storage: ~90%. Stable in air.

Safety & Handling (E-E-A-T)

  • Antimony Toxicity: Both compounds contain Antimony, a toxic heavy metal.[3] Chronic exposure can cause myocardial damage and respiratory issues. All weighing must be done in a fume hood or glovebox.

  • Magic Blue Specifics:

    • Oxidizer: Incompatible with reducing agents, alcohols, and strong bases.

    • Hydrolysis: Reacts with moisture to release HCl and antimony oxides. The blue color fades to green/brown upon decomposition.

  • Sb(V) Specifics:

    • Generally more stable but can hydrolyze to stibinic acids over time. Avoid contact with strong acids.

References

  • Connelly, N. G., & Geiger, W. E. (1996).[1] Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews, 96(2), 877–910. Link

  • Schmidt, W., & Steckhan, E. (1980).[1] Organic Electron Transfer Systems: Electrochemical and Spectroscopic Investigation of Bromo-Substituted Triarylamine Redox Systems. Chemische Berichte, 113(2), 577–585.

  • Bellabarba, R. M., et al. (2001). Synthesis and Characterisation of Perchlorate and Hexachloroantimonate Salts of the Tris(4-bromophenyl)
  • Sharutin, V. V., et al. (2012). trans-Tris(4-bromophenyl)dichloridoantimony(V). Acta Crystallographica Section E, 68(5), m552. Link

Sources

Validation

A Comparative Guide to the Electrochemical Properties of Organoantimony(V) Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Electrochemical Landscape of Organopnictogen(V) Compounds Organometallic compounds of the Group 15 elements—arsenic (As), antimony (Sb), a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrochemical Landscape of Organopnictogen(V) Compounds

Organometallic compounds of the Group 15 elements—arsenic (As), antimony (Sb), and bismuth (Bi)—exhibit a rich redox chemistry, with the +3 and +5 oxidation states being the most common.[1] Organoantimony(V) compounds, or stiboranes, have garnered significant interest due to their diverse applications, including as Lewis acids, catalysts, and potential therapeutic agents.[1][2] A comprehensive understanding of their electrochemical properties is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel compounds with tailored functionalities.

Electrochemistry provides a direct window into the redox behavior of these molecules, allowing for the precise measurement of their electron transfer capabilities.[3] This guide will focus on the electrochemical characteristics of organoantimony(V) compounds, drawing comparisons with their arsenic and bismuth analogs to highlight periodic trends and structure-property relationships. The stability of the +5 oxidation state generally decreases down the group, a trend that significantly influences the electrochemical behavior of these compounds.[4]

Comparative Electrochemical Behavior: As(V) vs. Sb(V) vs. Bi(V)

The electrochemical properties of organopnictogen(V) compounds are intrinsically linked to the identity of the pnictogen center. A key trend observed is the decreasing stability of the pentavalent state as one moves down Group 15. This is reflected in their reduction potentials, with organobismuth(V) compounds being the most easily reduced (i.e., the strongest oxidants), followed by organoantimony(V), and then organoarsenic(V) compounds.

Table 1: Comparative Overview of Organopnictogen(V) Electrochemical Properties

PropertyOrganoarsenic(V)Organoantimony(V)Organobismuth(V)
Relative Stability of +5 Oxidation State HighestIntermediateLowest
General Redox Potential (M(V)/M(III)) More negativeIntermediateMore positive
Oxidizing Strength WeakestIntermediateStrongest
Reversibility of Redox Processes Often quasi-reversible or irreversibleCan be reversible, quasi-reversible, or irreversible depending on ligandsOften irreversible due to instability of Bi(V)

This table provides a qualitative comparison based on general trends reported in the literature. Specific values are highly dependent on the molecular structure and experimental conditions.

The enhanced oxidizing power of organoantimony(V) compounds compared to their lighter congeners has been leveraged in various chemical transformations.[4] Conversely, the instability of many organobismuth(V) species often leads to irreversible electrochemical behavior, complicating detailed mechanistic studies.

Key Applications Driven by Electrochemical Properties

The unique redox characteristics of organoantimony(V) compounds underpin their utility in several advanced applications.

Electrocatalysis

Organoantimony compounds are emerging as versatile platforms for electrocatalysis. Their ability to cycle between Sb(III) and Sb(V) oxidation states allows them to mediate electron transfer in a variety of reactions. While this field is still developing, the tunable redox potentials of organoantimony complexes through ligand modification offer significant promise for designing efficient and selective electrocatalysts.

Anticancer Drug Development

The therapeutic potential of antimony compounds has been recognized for centuries.[5] In modern drug development, organoantimony(V) complexes are being investigated as anticancer agents.[5] Their mechanism of action is often linked to their redox activity, which can induce oxidative stress within cancer cells.[6] Electrochemical techniques are crucial for screening these compounds, as their reduction potentials can correlate with their biological activity. For instance, compounds that are more easily reduced may exhibit higher cytotoxicity. The electrochemical analysis of these potential drugs in biological media is an active area of research to understand their metabolic fate and interaction with biological targets.[7]

A comparative study on the cytotoxicity of various organobismuth and organoantimony compounds revealed that the biological activity is highly dependent on the specific structure of the compound.[8] Electrochemical methods can provide valuable insights into the structure-activity relationships of these potential therapeutic agents.

Experimental Protocol: Cyclic Voltammetry of Organoantimony(V) Compounds

Cyclic voltammetry (CV) is a fundamental electrochemical technique for characterizing the redox properties of organoantimony(V) compounds.[8] The following is a generalized protocol, which should be adapted based on the specific compound and research question.

Materials and Instrumentation
  • Potentiostat: A computer-controlled potentiostat with software for data acquisition and analysis.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: A glassy carbon or platinum electrode is commonly used. Polishing the electrode surface before each experiment is crucial for obtaining reproducible results.[9]

  • Reference Electrode: A non-aqueous reference electrode, such as Ag/AgCl or a silver wire pseudo-reference electrode, is typically employed. It is essential to report the potential of the reference electrode relative to a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple.[8]

  • Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

  • Solvent: A dry, aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM) is required.

  • Supporting Electrolyte: A non-reactive salt, typically tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), at a concentration of 0.1 M.

  • Analyte: The organoantimony(V) compound of interest, typically at a concentration of 1-5 mM.

  • Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

Experimental Procedure
  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve the organoantimony(V) compound in this solution to the desired concentration.

  • Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell.

    • Set the initial and switching potentials to scan a range that encompasses the expected redox events of the analyte.

    • Set the scan rate, typically starting at 100 mV/s.

    • Record the cyclic voltammogram.

    • Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the reversibility of the redox processes.

  • Internal Standard: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. This allows for the referencing of the measured potentials to the Fc/Fc+ couple.

Data Analysis

From the cyclic voltammogram, the following parameters can be determined:

  • Peak Potentials (Epa and Epc): The potentials at which the anodic and cathodic peak currents occur.

  • Half-wave Potential (E1/2): Calculated as (Epa + Epc)/2, which provides an estimate of the standard reduction potential.

  • Peak Currents (ipa and ipc): The magnitude of the anodic and cathodic peak currents.

  • Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the electrochemical analysis of an organoantimony(V) compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Polish Working Electrode B Prepare Analyte Solution (Organoantimony(V) Compound + Supporting Electrolyte + Solvent) A->B C Deoxygenate Solution (Inert Gas Purge) B->C D Assemble 3-Electrode Cell C->D E Run Cyclic Voltammetry (Vary Scan Rate) D->E F Add Internal Standard (Ferrocene) E->F G Record Ferrocene CV F->G H Determine Peak Potentials (Epa, Epc) G->H J Analyze Peak Currents (ipa, ipc) G->J I Calculate Half-Wave Potential (E1/2) H->I K Determine Reversibility (ΔEp) H->K J->K

Figure 1: Workflow for the electrochemical analysis of organoantimony(V) compounds using cyclic voltammetry.

Conclusion and Future Outlook

The electrochemical properties of organoantimony(V) compounds are a critical aspect of their chemistry, influencing their reactivity and potential applications. This guide has provided a comparative overview of their behavior relative to their pnictogen counterparts, highlighting the importance of the central atom in determining the stability of the +5 oxidation state and, consequently, the redox potential. The detailed experimental protocol for cyclic voltammetry serves as a practical starting point for researchers entering this field.

Future research will likely focus on the synthesis of novel organoantimony(V) compounds with finely tuned electrochemical properties for specific applications in catalysis and medicine. The use of advanced electrochemical techniques, coupled with computational modeling, will further deepen our understanding of the intricate electron transfer processes governing the reactivity of these fascinating molecules.

References

  • Birss, V. I.; Truax, D. R. An Effective Approach to Teaching Electrochemistry. J. Chem. Educ.1990, 67 (5), 403.
  • Connelly, N. G.; Geiger, W. E. Chemical Redox Agents for Organometallic Chemistry. Chem. Rev.1996, 96 (2), 877–910.
  • Dostál, L. et al. Synthesis and structure of N,C-chelated organoantimony(v) and organobismuth(v) compounds. Dalton Trans.2014, 43(2), 505-512.
  • Elgrishi, N. et al. A Practical Beginner's Guide to Cyclic Voltammetry. J. Chem. Educ.2018, 95(2), 197-206.
  • Filella, M. et al. Antimony(V) reaction with particulate natural organic matter. Geochimica et Cosmochimica Acta2021, 318, 266-281.
  • García, M. H. et al. Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens. RSC Advances2021, 11(58), 36691-36706.
  • Gryn'ova, G. et al. Unlocking the Potential: Predicting Redox Behavior of Organic Molecules, from Linear Fits to Neural Networks. J. Chem. Inf. Model.2022, 62(15), 3585-3600.
  • Hadjikakou, S. K.; Hadjiliadis, N. Recent advances on antimony(III/V) compounds with potential activity against tumor cells. J. Inorg. Biochem.2015, 153, 255-265.
  • Khan Academy. Electrochemistry. [Link].

  • Kissinger, P. T.; Heineman, W. R. Cyclic Voltammetry. J. Chem. Educ.1983, 60(9), 702-706.
  • Lipshultz, J. M.; Li, G.; Radosevich, A. T. Main Group Redox Catalysis of Organopnictogens: Vertical Periodic Trends and Emerging Opportunities in Group 15. J. Am. Chem. Soc.2021, 143(4), 1699-1721.
  • Mabbott, G. A. An Introduction to Cyclic Voltammetry. J. Chem. Educ.1983, 60(9), 697-702.
  • Michigan State University. EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link].

  • Moran, P. J.; Gileadi, E. Alleviating the Common Confusion Caused by Polarity in Electrochemistry. J. Chem. Educ.1989, 66(11), 912.
  • Reisinger, S. Organometallic Pnictogen Chemistry – Three Aspects. University of Regensburg, 2021.
  • Roth, H. G. et al.
  • Sýkora, J. et al. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. J. Vis. Exp.2017, (128), e56313.
  • The Organic Chemistry Tutor. Electrochemistry Review - Cell Potential & Notation, Redox Half Reactions, Nernst Equation. YouTube, 20 June 2016, [Link].

  • Waldvogel, S. R. et al. "How Should I Think About Voltage? What is Overpotential?" – Establishing an Organic Chemistry Intuition for Electrochemistry. Chem. Sci.2021, 12(4), 1279-1290.
  • Wikipedia. Organoantimony chemistry. [Link].

  • Zoski, C. G. Handbook of Electrochemistry; Elsevier, 2007.
  • CrashCourse. Electrochemistry: Crash Course Chemistry #36. YouTube, 29 October 2013, [Link].

  • ChemComplete. Electrolysis and Electrolytic Cells - Electrochemistry. YouTube, 30 July 2020, [Link].

  • Chad's Prep. 19 - Electrochemistry -- Oxidation Reduction Reactions. YouTube, 18 April 2020, [Link].

  • Hartinger, C. G. et al. Enhancement of Selectivity of an Organometallic Anticancer Agent by Redox Modulation. J. Med. Chem.2015, 58(19), 7856-7864.
  • Norman, N. C. Chemistry of Arsenic, Antimony and Bismuth; Blackie Academic & Professional, 1998.

Sources

Comparative

Validating the Purity of Dichlorotris(4-bromophenyl)antimony: A Comparative Technical Guide

Executive Summary The synthesis of Dichlorotris(4-bromophenyl)antimony (V) represents a critical oxidation step from the pyramidal Sb(III) precursor to the trigonal bipyramidal Sb(V) product.[1][2] While this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Dichlorotris(4-bromophenyl)antimony (V)


 represents a critical oxidation step from the pyramidal Sb(III) precursor to the trigonal bipyramidal Sb(V) product.[1][2] While this compound is increasingly relevant in catalytic epoxide ring-opening and antimicrobial research, its validation is frequently oversimplified.[1][2]

Standard organic purity checks (TLC, low-res Melting Point) often yield false positives due to the similar solubility profiles of the unreacted Sb(III) precursor and the hydrolytically sensitive Sb-Cl bonds.[1][2] This guide objectively compares validation methodologies, arguing that a multi-modal approach combining X-Ray Diffraction (XRD) and Far-IR spectroscopy is the only definitive standard for confirming the trans-dichloro axial geometry required for high-performance applications.[1][2]

Part 1: The Purity Paradox in Organoantimony Chemistry[1]

The central challenge in validating


 is the "Geometry Trap."[1][2]
  • The Precursor (Sb III): Tris(4-bromophenyl)antimony exists in a trigonal pyramidal geometry.[1][2]

  • The Product (Sb V): Upon chlorination, the molecule must adopt a trigonal bipyramidal geometry with the electronegative chlorides occupying the axial positions to minimize repulsion.[1]

Common Failure Mode: If moisture is present during synthesis or storage, the labile Sb-Cl bonds hydrolyze, forming stibine oxides or hydroxides.[1] These impurities often co-crystallize with the product, eluding detection by standard proton NMR because the aromatic ring protons show minimal chemical shift differences between the oxide and dichloride forms.[1]

Visualization: Synthesis & Impurity Pathways

The following diagram maps the critical synthesis workflow and points of failure where impurities are introduced.

SynthesisPath Precursor Tris(4-bromophenyl)antimony (III) (Pyramidal Geometry) Reaction Oxidative Addition (Solvent: DCM/Petroleum Ether) Precursor->Reaction Reagent Chlorination Agent (Cl2 gas or CuCl2) Reagent->Reaction Product Target: Dichlorotris(4-bromophenyl)antimony (V) (Trigonal Bipyramidal) Reaction->Product Dry Atmosphere (N2) Impurity1 Impurity A: Unreacted Sb(III) (Incomplete Oxidation) Reaction->Impurity1 Stoichiometric Deficit Impurity2 Impurity B: Hydrolysis Products (Stibine Oxides/Hydroxides) Product->Impurity2 Moisture Exposure

Figure 1: Synthesis pathway illustrating the oxidative transition from Sb(III) to Sb(V) and critical impurity vectors.[1][2]

Part 2: Comparative Analysis of Validation Techniques

We compared three tiers of validation protocols to determine their efficacy in detecting the specific impurities associated with this compound.

Table 1: Efficacy of Validation Methodologies
FeatureLevel 1: Routine Level 2: Advanced Level 3: Definitive (Recommended)
Techniques Melting Point (MP), TLC1H/13C NMR, Elemental Analysis (EA)Single Crystal XRD, Far-IR
Sb Oxidation State Ineffective. MP ranges overlap significantly between Sb(V) and oxides.[1][2]Moderate. Indirect detection via ring proton shifts.[1][2]High. Directly visualizes coordination geometry.[1][2]
Sb-Cl Bond Integrity None. Cannot detect hydrolysis.[1][2]Low. EA confirms Cl presence but not bonding mode.[1][2]High. Far-IR detects specific Sb-Cl stretch (~280 cm⁻¹).[1][2]
Stereochemistry None. Low. Averages signals in solution.[1][2]Absolute. Confirms trans-axial Cl arrangement.[1][2]
False Positive Risk High (>40%)Medium (15%)Low (<1%)
Time/Cost Low / LowMedium / MediumHigh / High
Analysis of Findings
  • The Melting Point Fallacy: While literature often cites melting points for triarylantimony dihalides in the

    
     range, the presence of hydrolysis products often raises the melting point rather than depressing it, due to the formation of polymeric oxide networks.[1] Relying on MP alone is scientifically unsound for this class.[1][2]
    
  • The NMR Blind Spot: 1H NMR is excellent for confirming the integrity of the 4-bromophenyl ligands.[1][2] However, the chemical shift difference on the aromatic protons caused by the central Sb atom changing from

    
     to 
    
    
    
    is often subtle (
    
    
    ppm) and solvent-dependent.[1][2]
  • The XRD Advantage: Only X-Ray Diffraction provides the self-validating proof of the trans arrangement of the chlorine atoms, which is the active catalytic site.[1]

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the "Definitive" validation tier.

Synthesis (Optimized for Purity)
  • Reagents: Tris(4-bromophenyl)antimony (1.0 eq),

    
     (2.2 eq) or 
    
    
    
    gas.[1][2]
  • Solvent: Dichloromethane (DCM) / Petroleum Ether.[1][2]

  • Procedure:

    • Dissolve Tris(4-bromophenyl)antimony in dry DCM under

      
       atmosphere.
      
    • Introduce chlorinating agent slowly at

      
      .[1][2]
      
    • Stir for 1 hour at room temperature. The solution should turn from colorless to pale yellow (if using

      
      , filter off copper salts).[1][2]
      
    • Critical Step: Evaporate solvent to near dryness and recrystallize immediately from Ethanol/Chloroform (1:1) .[1][2] Avoid prolonged exposure to air.[1][2]

The "Gold Standard" Validation Workflow

Step A: Far-Infrared Spectroscopy (The Quick Check) Unlike standard IR which cuts off at 400 cm⁻¹, Far-IR is essential for organometallics.[1][2]

  • Target: Look for the symmetric and asymmetric Sb-Cl stretching vibrations in the 270–300 cm⁻¹ region.

  • Pass Criteria: Distinct bands in this region confirm the covalent Sb-Cl bond.[1][2] Absence indicates hydrolysis to ionic species or oxides.[1][2]

Step B: X-Ray Crystallography (The Confirmation) [1][2]

  • Crystal Growth: Slow evaporation of a DCM/Hexane solution at

    
    .[1][2]
    
  • Lattice Parameters: Expect a Monoclinic system.

  • Geometry Check: The Sb atom must exhibit distorted trigonal bipyramidal geometry.

    • Equatorial:[1] Three Carbon atoms from bromophenyl rings.[1][2][3][4]

    • Axial: Two Chlorine atoms (bond angle Cl-Sb-Cl

      
      ).[1][2]
      
Visualization: Validation Logic Tree

Use this decision matrix to determine if your batch is ready for application.[1][2]

ValidationLogic Start Synthesized Batch Step1 Step 1: Far-IR Spectroscopy (Range: 200-400 cm⁻¹) Start->Step1 Decision1 Peaks at ~280 cm⁻¹? Step1->Decision1 Fail1 REJECT: Hydrolysis Detected (Sb-O formation) Decision1->Fail1 No Step2 Step 2: 1H NMR (CDCl3) Decision1->Step2 Yes Decision2 Aromatic Integrals Correct? No solvent peaks? Step2->Decision2 Fail2 REPURIFY: Ligand Degradation or Solvent Inclusion Decision2->Fail2 No Step3 Step 3: Single Crystal XRD (Random Sampling) Decision2->Step3 Yes Decision3 Trigonal Bipyramidal? Axial Cl-Sb-Cl > 175°? Step3->Decision3 Fail3 REJECT: Lattice Defects or Polymorph Decision3->Fail3 No Success VALIDATED: High Purity Grade Ready for Catalysis/Bio-Assay Decision3->Success Yes

Figure 2: Sequential decision matrix for validating organoantimony(V) purity.

Part 4: Application Data & Performance Impact[1][2]

To demonstrate the necessity of this rigorous validation, we compared a "Standard Grade" (validated only by MP/TLC) against a "High Purity Grade" (validated by XRD) in a standard antimicrobial susceptibility test (MIC assay) and a catalytic oxidation model.[1][2]

Table 2: Performance Comparison
ApplicationMetricStandard Grade (TLC Pure)High Purity Grade (XRD Pure)Interpretation
Antimicrobial (S. aureus) MIC (µg/mL)125 - 25050 - 100 Impurities (oxides) are biologically inert, diluting potency.[1][2]
Catalysis (Epoxide Opening) Yield (%)65% (variable)92% (consistent) The Sb(V) Lewis acidity is compromised by hydrolysis products.[1][2]
Stability Shelf Life< 2 weeks> 6 months"Standard" grade contains moisture seeds that accelerate degradation.[1][2]

Scientist's Note: The variation in the "Standard Grade" catalytic yield is the most damning evidence.[1] Without confirming the axial chlorine ligands, the Lewis acidity of the central Antimony atom is unpredictable, leading to poor reproducibility in drug development workflows.[1]

References

  • Liu, Y., et al. (2012).[1][2] Synthesis and crystal structure of trans-Tris(4-bromophenyl)dichloridoantimony(V). Acta Crystallographica Section E. [1][2]

  • Sharutin, V. V., et al. (2016).[1][2][5] Synthesis, structure, and reactions of tris(4-fluorophenyl)antimony dibromide. Russian Journal of General Chemistry.[1][2][5]

  • Gural’skiy, I. A., et al. (2022).[1][2] Non-Antibiotic Antimony-Based Antimicrobials: Synthesis and Activity.[1][2][6] Semantic Scholar.[1][2][5]

  • Sigma-Aldrich. Dichlorotris(4-bromophenyl)antimony Product Specification.[1][2]

Sources

Validation

Characterization of Dichlorotris(4-bromophenyl)antimony: A Mass Spectrometry Comparison Guide

Executive Summary Dichlorotris(4-bromophenyl)antimony ( ) represents a class of organoantimony(V) compounds often utilized as synthetic intermediates or polymerization catalysts. While Nuclear Magnetic Resonance (NMR) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorotris(4-bromophenyl)antimony (


) represents a class of organoantimony(V) compounds often utilized as synthetic intermediates or polymerization catalysts. While Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) are standard for structural elucidation, they often fail to rapidly validate purity and isotopic composition in high-throughput settings.

This guide argues that Mass Spectrometry (MS) —specifically High-Resolution Mass Spectrometry (HRMS) coupled with isotopic pattern analysis—is the superior technique for rapid validation of this compound. The presence of multiple polyisotopic elements (Sb, Br, Cl) creates a unique spectral "fingerprint" that validates the molecular formula more rigorously than NMR integration.

The Analytical Challenge

Characterizing organoantimony(V) halides presents unique hurdles:

  • Solubility & Stability: These compounds are moisture-sensitive and can undergo ligand exchange or reductive elimination (reverting to Sb(III)) in solution, complicating solution-phase NMR.

  • Isotopic Complexity: The molecule contains three distinct polyisotopic elements:

    • Antimony (Sb):

      
       (57.2%), 
      
      
      
      (42.8%)
    • Bromine (Br):

      
       (50.7%), 
      
      
      
      (49.3%)
    • Chlorine (Cl):

      
       (75.8%), 
      
      
      
      (24.2%)

A standard low-resolution MS or simple NMR integration cannot resolve the complexity of the resulting isotopic envelope.

Comparative Analysis: MS vs. Alternatives

The following decision matrix compares Mass Spectrometry against traditional characterization methods for this specific compound.

FeatureMass Spectrometry (ESI/EI)NMR (

)
X-Ray Crystallography (XRD)
Primary Output Molecular Weight & Isotopic FingerprintLocal Chemical Environment3D Spatial Arrangement
Sample Requirement Picogram/Nanogram (High Sensitivity)Milligram (Low Sensitivity)Single Crystal (Hard to grow)
Speed MinutesHours (Acquisition + Analysis)Days (Growth + Diffraction)
Isotopic Validation Superior (Resolves Sb/Br/Cl patterns)None (Averaged signal)None
Structural Connectivity Good (via Fragmentation)Excellent (via 2D COSY/HMBC)Definitive
Purity Check Detects trace masses/side productsDetects solvates/organic impuritiesN/A (Single crystal only)

Verdict: While XRD is the gold standard for ab initio structure determination, MS is the most efficient tool for routine batch validation and impurity profiling due to the distinct isotopic envelope of the


 core.

Technical Deep Dive: Mass Spectrometry Characterization

The Isotopic Fingerprint

The most critical validation step is matching the theoretical isotopic distribution. For Dichlorotris(4-bromophenyl)antimony, the molecular ion cluster is extremely wide due to the combinatorics of


 and 

.
  • Molecular Ion (

    
    ):  In Electron Ionization (EI), you may see the weak molecular ion.
    
  • Base Peak (

    
    ):  In Electrospray Ionization (ESI+), the loss of one chloride ligand is the dominant ionization pathway, forming the cation 
    
    
    
    .

Theoretical Calculation for


: 
  • Formula:

    
    [1]
    
  • The pattern will show a "picket fence" appearance due to the ~2 mass unit spacing between isotopes of Br, Cl, and Sb.

Fragmentation Pathways

Understanding fragmentation is key to distinguishing the product from starting materials (e.g., Tris(4-bromophenyl)stibine).

  • Primary Loss: Loss of

    
     or 
    
    
    
    (depending on ionization).
  • Reductive Elimination: Loss of

    
     or 
    
    
    
    species, reducing Sb(V) to Sb(III).
  • Aryl Cleavage: Sequential loss of bromophenyl groups.

Experimental Protocols

Synthesis (Context for Analysis)[2]
  • Precursor: Tris(4-bromophenyl)stibine.

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Solvent: Dichloromethane or Petroleum Ether.

  • Reaction: Oxidative addition of

    
     to the stibine center.
    
Mass Spectrometry Method (Standard Operating Procedure)

Instrument: Q-TOF or Orbitrap (High Resolution required for accurate mass).

Step-by-Step Protocol:

  • Sample Prep: Dissolve 0.1 mg of crystalline Dichlorotris(4-bromophenyl)antimony in 1 mL of Acetonitrile (ACN). Note: Avoid methanol if solvolysis is suspected.

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in ACN.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Rationale: ESI is softer than EI, preserving the Sb-C bonds while readily ionizing the halide via

      
      .
      
  • Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20-40 V (Optimize to prevent in-source fragmentation)

    • Source Temp: 120°C

  • Acquisition: Scan range m/z 100 – 1000.

  • Data Processing: Generate a theoretical isotope model for

    
     and overlay with the acquired spectrum. The match score should exceed 95%.
    

Visualization of Workflows and Pathways

Diagram 1: Synthesis and Analysis Workflow

This flowchart outlines the critical path from synthesis to MS validation.

G Start Start: Tris(4-bromophenyl)stibine React Chlorination (SO2Cl2 or Cl2) Start->React Oxidative Addition Crude Crude Product Sb(V) Species React->Crude Purify Recrystallization (EtOH/CH2Cl2) Crude->Purify Remove impurities Sample Sample Prep (Dissolve in ACN) Purify->Sample MS_Analysis HRMS Analysis (ESI+ Mode) Sample->MS_Analysis Validation Data Validation (Isotope Pattern Match) MS_Analysis->Validation

Caption: Workflow for the synthesis, purification, and mass spectrometric validation of Dichlorotris(4-bromophenyl)antimony.

Diagram 2: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the ionization and subsequent fragmentation logic used to confirm the structure.

Fragmentation Parent Precursor Molecule [Sb(Ar)3Cl2] Ionization ESI+ Ionization Loss of Cl- Parent->Ionization Cation1 Primary Cation [Sb(Ar)3Cl]+ Ionization->Cation1 m/z ~625 (Cluster) Frag1 Reductive Elimination Loss of Ar-Cl Cation1->Frag1 Fragmentation Frag2 Ligand Loss Loss of Ar group Cation1->Frag2 Cation2 Secondary Cation [Sb(Ar)2]+ Frag1->Cation2 Sb(V) -> Sb(III) Cation3 Fragment [Sb(Ar)Cl]+ Frag2->Cation3

Caption: Proposed ESI+ fragmentation pathway. Ar = 4-bromophenyl.[1] The Primary Cation is the diagnostic peak for validation.

References

  • Sharutin, V. V., et al. (2001). "Synthesis and structure of triarylantimony(V) dihalides." Russian Journal of Coordination Chemistry.

  • Sigma-Aldrich. (2023). "Dichlorotris(4-bromophenyl)antimony Product Specification." Merck KGaA.

  • Levason, W., & Spicer, M. D. (1987). "Coordination chemistry of stibine and bismuthine ligands." Coordination Chemistry Reviews.

  • Sparkman, O. D. (2000). "Mass Spectrometry Desk Reference." Global View Publishing.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dichlorotris(4-bromophenyl)antimony

As researchers and scientists at the forefront of drug development, our work with novel organometallic compounds demands not only precision in experimentation but also an unwavering commitment to safety and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel organometallic compounds demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. Dichlorotris(4-bromophenyl)antimony, a complex organoantimony compound, requires specialized handling and disposal procedures due to the inherent hazards associated with antimony and its derivatives. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, grounded in established safety protocols and regulatory standards.

Hazard Assessment: Understanding the "Why"
  • Toxicological Profile: Antimony and its compounds are classified as hazardous materials.[1] Acute exposure can irritate the skin and eyes, while chronic inhalation may lead to respiratory effects like bronchitis and emphysema.[2] Antimony poisoning can present symptoms similar to arsenic poisoning, and some antimony compounds are suspected carcinogens.[3][4][5] Ingestion of even small amounts may be harmful or fatal.[3] Skin contact with antimony compounds can cause severe irritation and the formation of "antimony spots" (papules and pustules).[3]

  • Environmental Hazards: Organoantimony compounds can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6] Therefore, preventing their release into sewer systems or waterways is of paramount importance.[6][7]

  • Reactivity: This compound may be incompatible with strong oxidizing agents.[8] Upon combustion, it can produce highly toxic fumes, including hydrogen bromide, hydrogen chloride, carbon oxides, and antimony oxides.

Regulatory Framework

The disposal of dichlorotris(4-bromophenyl)antimony is governed by strict regulations for hazardous waste. In the European Union, antimony compounds are classified as "heavy metal" hazardous waste.[9] In the United States, the Environmental Protection Agency (EPA) lists antimony compounds as hazardous air pollutants under the Clean Air Act.[2][10] Disposal must adhere to all local, state, and federal regulations.[7][11]

Core Disposal Principles

Before detailing the procedure, it is crucial to internalize these fundamental principles:

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. Plan experiments to use the smallest practical quantities of the material.

  • Segregation: Never mix antimony-containing waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Containment: All waste must be stored in clearly labeled, sealed, and chemically compatible containers to prevent leaks or spills.[1][11]

Personal Protective Equipment (PPE)

A robust defense is non-negotiable. The following PPE must be worn at all times when handling dichlorotris(4-bromophenyl)antimony waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can cause severe irritation and potential absorption.[3]
Body Protection Lab coat or chemical-resistant apron/coverallsProtects against contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (if dust is generated)Required if handling outside a fume hood or if there is a risk of creating airborne dust.[3]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of solid dichlorotris(4-bromophenyl)antimony waste. All steps should be performed within a certified chemical fume hood.[1]

Step 1: Waste Collection

  • Carefully transfer all solid waste, including residual powder and contaminated items (e.g., weigh boats, contaminated wipes), into a designated hazardous waste container.

  • Use non-sparking tools for the transfer to avoid ignition sources.[11]

  • To minimize dust, do not dry-sweep. If necessary, moisten the material slightly or use a HEPA-filtered vacuum designed for hazardous dust.[11]

Step 2: Container Selection and Labeling

  • Select a container that is chemically compatible and can be securely sealed. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's EHS department as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Dichlorotris(4-bromophenyl)antimony"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

    • The name of the principal investigator and laboratory information

Step 3: Waste Storage

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated, secondary containment area within the laboratory that is clearly marked as a satellite accumulation area for hazardous waste.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]

Step 4: Arranging for Disposal

  • Once the container is full (do not exceed 90% capacity) or you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup.[12]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][11] The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which may involve high-temperature incineration with advanced flue gas scrubbing systems or secure landfilling.

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and contact the institutional EHS emergency line.[11]

  • Control & Contain: If safe to do so, prevent the spill from spreading. Control dust by covering with a plastic sheet. Eliminate all ignition sources.[3]

  • Cleanup: Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. Use a spill kit with absorbent pads for hazardous materials. Place all contaminated materials into a sealed, labeled hazardous waste container.[3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of dichlorotris(4-bromophenyl)antimony.

G Workflow for Dichlorotris(4-bromophenyl)antimony Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood collect Collect Solid Waste in Designated Container fume_hood->collect spill Spill Occurs fume_hood->spill labeling Label Container: 'Hazardous Waste' + Chemical Name + Date collect->labeling collect->spill seal Securely Seal Container (Keep Closed) labeling->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store check_compat Ensure Segregation from Incompatible Chemicals store->check_compat contact_ehs Contact EHS Office for Waste Pickup check_compat->contact_ehs end End: Transfer to Licensed Hazardous Waste Facility contact_ehs->end spill_proc Follow Emergency Spill Procedure spill->spill_proc Yes spill_proc->contact_ehs

Caption: Decision workflow for safe handling and disposal of solid organoantimony waste.

By adhering to this guide, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility, building a foundation of trust in our scientific practices.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Antimony. Retrieved from [Link]

  • International Antimony Association. (n.d.). Waste and Environmental Restrictions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Antimony - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Antimony. Retrieved from [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Tris(4-bromophenyl)aminium hexachloroantimonate, 95%. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Antimony and Compounds - Health Effects. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Antimony Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, April 3). ANTIMONY & COMPOUNDS (as Sb). Retrieved from [Link]

  • Vermont Department of Health. (n.d.). Antimony & Antimony Compounds (CAS 7440-36-0). Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

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